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Foundational

3-Fluoro-4-hydroxybenzoic Acid Hydrate chemical properties

An In-Depth Technical Guide to 3-Fluoro-4-hydroxybenzoic Acid: Properties, Analysis, and Applications Introduction 3-Fluoro-4-hydroxybenzoic acid (CAS No: 350-29-8) is a halogen-substituted aromatic carboxylic acid that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-hydroxybenzoic Acid: Properties, Analysis, and Applications

Introduction

3-Fluoro-4-hydroxybenzoic acid (CAS No: 350-29-8) is a halogen-substituted aromatic carboxylic acid that has emerged as a critical building block in modern chemistry.[1] Its strategic placement of a fluorine atom ortho to a hydroxyl group and para to a carboxylic acid function imparts unique electronic and steric properties, making it a highly versatile intermediate. This guide offers a comprehensive overview of its chemical properties, analytical characterization, synthesis, and key applications for professionals in research and drug development.

Notably, while this compound is sometimes referred to as a hydrate, the substance assigned CAS number 350-29-8 is the anhydrous form. Any associated water is typically considered an impurity, and for clarity, this guide will focus on the primary chemical entity.[2] Its utility is underscored by its role as a key precursor in the synthesis of advanced pharmaceuticals, such as the transthyretin stabilizer Acoramidis, and potent potassium channel modulators.[1][3]

Part 1: Physicochemical Properties

The molecular architecture of 3-Fluoro-4-hydroxybenzoic acid dictates its physical and chemical behavior. The electron-withdrawing nature of the fluorine and carboxylic acid groups influences the acidity of the phenolic proton, while the hydroxyl and carboxyl moieties allow for hydrogen bonding, affecting its melting point and solubility.

PropertyValueSource(s)
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol [4]
Appearance Off-white to brown crystalline powder
Melting Point 154-158 °C[1]
pKa (Predicted) 4.23 ± 0.10
Solubility Slightly soluble in water; Soluble in organic solvents

Stability and Storage: The compound is stable under normal laboratory conditions.[5] For long-term storage, it is recommended to keep containers tightly sealed in a dry, cool, and well-ventilated area under an inert atmosphere.[5] Some sources indicate the material may be hygroscopic.[6]

Part 2: Spectroscopic and Analytical Characterization

Validating the identity and purity of 3-Fluoro-4-hydroxybenzoic acid is paramount. A multi-technique approach ensures a comprehensive structural and purity profile.

G cluster_workflow Analytical Workflow start Sample Received mp Melting Point Analysis start->mp Physical Properties nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr Structural Backbone ir FT-IR Spectroscopy nmr->ir Functional Groups ms Mass Spectrometry ir->ms Molecular Weight purity Purity Assay (HPLC) ms->purity Quantification end Validated Structure & Purity purity->end

Caption: Standard workflow for the analytical validation of 3-Fluoro-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While specific spectral data can vary with the solvent used, typical shifts can be predicted.[7][8]

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons, which will be split by each other and by the fluorine atom. The acidic protons of the hydroxyl and carboxyl groups will typically appear as broad singlets.

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.

¹⁹F NMR: This technique is crucial for fluorinated compounds, providing a direct confirmation of the fluorine atom's presence and its chemical environment.[8]

Step-by-Step Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Fluoro-4-hydroxybenzoic acid.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube securely and insert it into the NMR spectrometer to acquire the data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, overlapping with the phenolic O-H stretch.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

  • C=C Stretch: Aromatic ring stretching vibrations appear in the ~1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the ~1100-1250 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-Fluoro-4-hydroxybenzoic acid, the expected molecular ion peak [M]⁻ in negative ion mode or [M+H]⁺ in positive ion mode would correspond to its molecular weight of 156.11 g/mol .

Part 3: Synthesis and Reactivity

3-Fluoro-4-hydroxybenzoic acid is accessible through several synthetic routes. A common and reliable method is the demethylation of its methoxy precursor.[9][1][10]

G start 3-Fluoro-4-methoxybenzoic Acid reagents HBr, Acetic Acid Reflux start->reagents product 3-Fluoro-4-hydroxybenzoic Acid reagents->product Demethylation

Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid via demethylation.

Experimental Protocol: Synthesis via Demethylation[13]

Causality: This protocol utilizes a strong acid (HBr) to cleave the robust aryl-methyl ether bond. Acetic acid serves as a solvent that can withstand the high reflux temperatures required for the reaction to proceed to completion.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material), and glacial acetic acid (approx. 2.2 mL per gram of starting material).

  • Heating: Heat the stirred mixture to reflux (typically >120 °C).

  • Reaction Monitoring: Maintain reflux for 24-36 hours. The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture in an ice-water bath. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from water to yield the final 3-Fluoro-4-hydroxybenzoic acid.

Reactivity Profile: The compound's reactivity is governed by its three functional groups. The carboxylic acid can undergo esterification, reduction, or conversion to an acid chloride. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards electrophilic substitution, although the positions are directed by the existing substituents.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[4][5]

Part 4: Applications in Research and Development

The unique substitution pattern of 3-Fluoro-4-hydroxybenzoic acid makes it a valuable precursor in several high-value applications.[11]

G center 3-Fluoro-4- hydroxybenzoic Acid pharma Pharmaceuticals center->pharma agro Agrochemicals center->agro acor Acoramidis Intermediate pharma->acor k_channel KCa2/3 Channel Inhibitors pharma->k_channel other_api Anti-inflammatory Agents pharma->other_api herbicide Herbicides agro->herbicide fungicide Fungicides agro->fungicide

Caption: Major application pathways for 3-Fluoro-4-hydroxybenzoic acid.

Pharmaceutical Development: The primary driver for its demand is its role in pharmaceutical synthesis. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule by altering its electronic properties and blocking sites of metabolism.

  • Acoramidis Intermediate: It is a documented key intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[3]

  • Potassium Channel Modulators: It is used to synthesize bis-3-fluoro-4-hydroxybenzoates, which have been identified as potent pan-inhibitors of KCa2/3 potassium channels, a target for cardiovascular and neurological disorders.[9][1]

  • General Drug Discovery: Its structure serves as a scaffold for developing new anti-inflammatory and analgesic agents.[11]

Agrochemicals: The compound is also utilized in the agrochemical industry as a building block for creating more effective and environmentally safer herbicides and fungicides.[11]

Part 5: Safety and Handling

Due to its hazardous nature, proper handling of 3-Fluoro-4-hydroxybenzoic acid is essential.[5]

Hazard InformationDescription
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[9]
Signal Word Danger / Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation
Protocol: Safe Laboratory Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[12]

    • Body Protection: Wear a lab coat.

    • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

  • Handling Practices: Avoid the formation of dust.[5] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material and contaminated clothing in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

3-Fluoro-4-hydroxybenzoic acid is more than a simple aromatic acid; it is a sophisticated chemical tool. Its distinct physicochemical properties, stemming from its fluorinated and hydroxylated structure, make it a high-value intermediate in fields ranging from medicinal chemistry to agrochemical science. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

  • Fisher Scientific. (2011, May 27). Safety Data Sheet: 3-Fluoro-4-hydroxybenzoic acid.
  • ChemicalBook. (2026, January 13). 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
  • Chem-Impex. 3-Fluoro-4-hydroxybenzoic acid.
  • Thermo Fisher Scientific. (2011, June 27). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
  • Sigma-Aldrich. (2025, February 8). Safety Data Sheet: 3-Hydroxybenzoic acid.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • Synquest Labs. 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.
  • Google Patents. (2015, March 25). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ECHEMI. 4-FLUORO-3-HYDROXYBENZOIC ACID SDS, 51446-31-2 Safety Data Sheets.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid 95 | 350-29-8.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • SLS. 3-Fluoro-4-hydroxybenzoic acid | 544809-1G | SIGMA-ALDRICH.
  • ChemicalBook. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.
  • ResearchGate. (2025, December). 3-Fluoro-4-hydroxybenzoic acid, 1.
  • ChemicalBook. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2.
  • The Royal Society of Chemistry. (2012). Supplementary data.
  • BLD Pharm. 350-29-8|3-Fluoro-4-hydroxybenzoic acid.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8.
  • Tokyo Chemical Industry. 3-Fluoro-4-hydroxybenzoic Acid | 350-29-8.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
  • BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec): A Technical Guide.
  • PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.

Sources

Exploratory

A Spectroscopic Guide to 3-Fluoro-4-hydroxybenzoic Acid Hydrate for the Research Scientist

An In-Depth Technical Overview for Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Molecular Architecture 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8), a halogenated derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8), a halogenated derivative of the ubiquitous 4-hydroxybenzoic acid, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its utility stems from the unique electronic properties imparted by the fluorine substituent, which can influence molecular interactions, metabolic stability, and binding affinities. A precise understanding of its molecular structure is paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to characterize 3-Fluoro-4-hydroxybenzoic Acid.

It is important to note that this compound is often supplied as a hydrate. As noted by suppliers, the hydrate and anhydrous forms frequently share the same CAS number, with the water content considered an impurity. The spectroscopic data presented herein is primarily for the anhydrous form, though the presence of water may be observable in some spectra, typically as a broad signal in ¹H NMR or IR spectroscopy.

Molecular Structure and Spectroscopic Correlation: A Visual Workflow

The structural features of 3-Fluoro-4-hydroxybenzoic Acid give rise to a distinct spectroscopic fingerprint. The interplay between the aromatic ring, the electron-withdrawing fluorine atom, and the acidic and phenolic hydroxyl groups dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS. The following diagram illustrates the workflow for spectroscopic analysis and structural confirmation.

Workflow for Spectroscopic Analysis of 3-Fluoro-4-hydroxybenzoic Acid cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation NMR_acq NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_analysis Chemical Shifts (δ) Coupling Constants (J) Peak Multiplicity NMR_acq->NMR_analysis IR_acq Infrared (IR) Spectroscopy IR_analysis Vibrational Frequencies (cm⁻¹) Functional Group Identification IR_acq->IR_analysis MS_acq Mass Spectrometry (MS) MS_analysis Molecular Ion Peak (m/z) Fragmentation Pattern MS_acq->MS_analysis Structure Proposed Structure: 3-Fluoro-4-hydroxybenzoic Acid NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: A flowchart illustrating the process of acquiring, analyzing, and integrating spectroscopic data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-hydroxybenzoic Acid, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Fluoro-4-hydroxybenzoic Acid is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-hydroxybenzoic Acid in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the exchangeable protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Data Summary: ¹H NMR

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.7d~8.5
H-5~7.6dd~8.5, ~2.0
H-6~7.0t~8.5
-OHVariablebr s-
-COOHVariablebr s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative example.

Interpretation:

The aromatic region of the spectrum displays a pattern consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom at position 3 and the hydroxyl group at position 4 significantly influence the electronic environment of the neighboring protons. The coupling between the protons and the fluorine atom further splits the signals, providing valuable structural information. The protons of the hydroxyl and carboxylic acid groups are typically broad and their chemical shifts are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Summary: ¹³C NMR

CarbonChemical Shift (δ, ppm)
C=O~166
C-F~158 (d, ¹JCF ≈ 245 Hz)
C-OH~150 (d, ²JCF ≈ 12 Hz)
C-1~123
C-5~126
C-2~118 (d, ²JCF ≈ 22 Hz)
C-6~117 (d, ³JCF ≈ 3 Hz)

Note: Chemical shifts are approximate and coupling constants (J) are typical values.

Interpretation:

The spectrum shows seven distinct carbon signals. The carbonyl carbon of the carboxylic acid is found at the lowest field (~166 ppm). The carbon directly attached to the fluorine atom (C-3) exhibits a large one-bond coupling constant (¹JCF), which is characteristic of a C-F bond. The adjacent carbons also show smaller two- and three-bond couplings to the fluorine atom, which aids in the assignment of the aromatic signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample like 3-Fluoro-4-hydroxybenzoic Acid, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Instrument Setup: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at specific frequencies (in wavenumbers, cm⁻¹), which correspond to the vibrational modes of the functional groups.

Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenolic hydroxyl
~1680C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid/Phenol
~1100C-F stretchAryl fluoride

Interpretation:

The IR spectrum of 3-Fluoro-4-hydroxybenzoic Acid is dominated by the characteristic absorptions of the carboxylic acid and phenolic hydroxyl groups. The very broad absorption in the high-frequency region (3300-2500 cm⁻¹) is indicative of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. The strong carbonyl (C=O) stretch appears around 1680 cm⁻¹. The presence of the phenolic O-H group is also evident. The aromatic C=C stretching vibrations and the C-F stretching vibration provide further confirmation of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary: Mass Spectrometry (Electron Ionization)

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
139[M - OH]⁺
111[M - COOH]⁺
83[C₅H₄FO]⁺

Interpretation:

The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 3-Fluoro-4-hydroxybenzoic Acid (156.11 g/mol ). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 139, and the loss of the entire carboxyl group (-COOH) to give a peak at m/z 111. The presence of these fragments provides strong evidence for the proposed structure.

Proposed Mass Spectrometry Fragmentation of 3-Fluoro-4-hydroxybenzoic Acid M [M]⁺˙ m/z = 156 M_OH [M - OH]⁺ m/z = 139 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 111 M->M_COOH - COOH

Foundational

Solid-State Characterization of 3-Fluoro-4-hydroxybenzoic Acid: Hydrate Screening and Thermodynamic Profiling

Topic: 3-Fluoro-4-hydroxybenzoic Acid Hydrate Melting Point Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Solid-State Chemists, Process Engineers, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-hydroxybenzoic Acid Hydrate Melting Point Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Solid-State Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

In pharmaceutical intermediate characterization, the distinction between a true stoichiometric hydrate, a hygroscopic solid, and an anhydrous polymorph is critical for process reproducibility. 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8), a structural analog of the paraben precursor 4-hydroxybenzoic acid, exhibits reported melting point ranges varying from 154–158 °C to 161–165 °C .

This guide addresses the ambiguity surrounding the "hydrate" designation of this compound. While commercial suppliers have historically labeled this material as a hydrate, recent re-evaluations (e.g., by TCI Chemicals) suggest that moisture presence is often non-stoichiometric (surface water) or that the hydrate is highly labile. This whitepaper provides a rigorous protocol for distinguishing the melting behavior of the hydrated form from the anhydrous lattice using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Profile & The "Hydrate" Ambiguity

Molecular Identity
  • IUPAC Name: 3-Fluoro-4-hydroxybenzoic acid[1]

  • CAS Number: 350-29-8[1][2][3][4][5]

  • Molecular Weight: 156.11 g/mol (Anhydrous)

  • Key Structural Feature: The fluorine atom at the meta position (relative to the carboxyl group) introduces lattice strain and alters hydrogen bonding networks compared to the non-fluorinated parent, 4-hydroxybenzoic acid (MP ~214 °C).

Melting Point Discrepancy Analysis

Literature and Certificate of Analysis (CoA) data reveal two distinct melting populations. This bimodal distribution is a classic signature of phase impurity or hydration.

Reported RangeProbable Solid State FormThermodynamic Interpretation
154 – 158 °C Hydrate / Impure Likely the "pseudo-melting" of a hydrate (dissolution in crystal water) or lattice disruption due to solvent inclusion.
161 – 165 °C Anhydrous (Pure) The intrinsic melting point of the crystalline anhydrous lattice.

Technical Insight: Commercial vendors have noted that the "hydrate" form often shares the same CAS as the anhydrous form and may simply represent a wet cake from aqueous recrystallization (e.g., from HBr/Acetic acid hydrolysis) rather than a stable polymorph.

Thermodynamic Characterization Workflow

To accurately determine the melting point and hydrate stoichiometry, a coupled DSC/TGA approach is required. Standard capillary melting point methods are insufficient due to the potential for dehydration-induced lattice collapse prior to melting.

Diagnostic Logic Pathway

G Sample Unknown Sample (3-F-4-HBA) TGA Step 1: TGA Analysis (Open Pan, 10°C/min) Sample->TGA Decision_MassLoss Mass Loss < 100°C? TGA->Decision_MassLoss Anhydrous Path A: Anhydrous (< 0.5% Loss) Decision_MassLoss->Anhydrous No Hydrate Path B: Solvate/Hydrate (> 2% Loss) Decision_MassLoss->Hydrate Yes DSC_Open DSC (Vented Pan) Observe MP directly Anhydrous->DSC_Open DSC_Sealed DSC (Hermetic Pan) Observe Melting vs. Dissolution Hydrate->DSC_Sealed Result_A Sharp Endotherm @ 161-165°C DSC_Open->Result_A Result_B Broad Endotherm (Dehydration) then Melting @ 161°C DSC_Sealed->Result_B

Figure 1: Decision matrix for distinguishing hygroscopic surface water from stoichiometric hydrates using thermal analysis.

Experimental Protocols

Protocol A: Thermogravimetric Analysis (TGA) for Stoichiometry

Objective: Quantify water content to determine if the sample is a hemi-, mono-, or non-stoichiometric hydrate.

  • Sample Prep: Tare a platinum or ceramic TGA pan. Add 5–10 mg of 3-Fluoro-4-hydroxybenzoic acid. Do not crush the crystals excessively, as this may induce dehydration.

  • Parameters:

    • Purge Gas: Dry Nitrogen (40 mL/min).

    • Ramp Rate: 10 °C/min from 25 °C to 250 °C.

  • Analysis:

    • Look for a distinct weight loss step between 40 °C and 110 °C .

    • Calculation: For a monohydrate (MW ~174.12), theoretical water loss is ~10.3%.

    • Note: If weight loss is < 1% and gradual, the "hydrate" label refers to hygroscopic moisture.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the true melting point (Tm) without interference from solvent loss.

  • Instrument: Heat flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Pan Selection (Critical):

    • Use Tzero Aluminum Hermetic Pans (Sealed) with a pinhole lid.

    • Why? A completely sealed pan suppresses dehydration, allowing you to see the melting of the hydrate (if stable). A pinhole allows water to escape, separating the dehydration endotherm from the melting endotherm.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 180 °C.

  • Signal Interpretation:

    • Event 1 (Dehydration): Broad endotherm peaked around 80–100 °C (only if hydrated).

    • Event 2 (Melting): Sharp endotherm with onset at 161.0 ± 1.0 °C .

    • Event 3 (Decomposition): Erratic baseline or exotherm > 200 °C.

Scientific Implications for Drug Development

Crystal Engineering & Solubility

The presence of the fluorine atom increases the lipophilicity (LogP) compared to 4-hydroxybenzoic acid. However, if the material is isolated as a hydrate, the dissolution rate in aqueous media will be significantly slower than the anhydrous form due to the lower thermodynamic activity of the hydrate in water.

Synthesis Utility

3-Fluoro-4-hydroxybenzoic acid is a scaffold for KCa2/3 channel inhibitors .[5][6] When using this reagent in esterification (e.g., forming bis-3-fluoro-4-hydroxybenzoates):

  • Water Impact: If the "hydrate" form is used in water-sensitive coupling reactions (e.g., using DCC or EDC), the water of crystallization will consume the coupling reagent, lowering yield.

  • Correction: Always dry the material in vacuo at 60 °C over P2O5 for 4 hours prior to use if the melting point is found to be < 160 °C.

References

  • PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzoic acid.[1][5][6] National Library of Medicine. Retrieved from [Link]

  • Gray, G.W., Jones, B. (1954).[6] Mesomorphism and chemical constitution.[6] Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids. Journal of the Chemical Society, 2556-2562.[6] (Contextual reference for fluorinated benzoic acid melting behaviors).

Sources

Exploratory

Technical Monograph: 3-Fluoro-4-hydroxybenzoic Acid (3-F-4-HBA)

This technical guide provides an in-depth analysis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate , focusing on its role as a pharmacophore in medicinal chemistry and its specific biological applications in ion channel modula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate , focusing on its role as a pharmacophore in medicinal chemistry and its specific biological applications in ion channel modulation and antimicrobial research.[1]

Scaffold Utility, Biological Profile, and Experimental Protocols[1]

Executive Summary & Chemical Identity

3-Fluoro-4-hydroxybenzoic Acid (CAS: 350-29-8) is a fluorinated derivative of the common preservative precursor 4-hydroxybenzoic acid (4-HBA).[1] While often supplied as a hydrate (stabilized by water molecules in the crystal lattice), its biological relevance lies in the dissociated acid form.[1]

In drug discovery, this molecule is not merely a reagent but a strategic bioisostere .[1] The introduction of the fluorine atom at the ortho position to the hydroxyl group induces critical physicochemical shifts—specifically lowering the pKa of the phenol and increasing lipophilicity—which alters protein binding kinetics compared to the non-fluorinated parent.

PropertySpecification
CAS Number 350-29-8
Molecular Formula C₇H₅FO₃[1][2][3] · xH₂O (Hydrate form)
Molecular Weight 156.11 g/mol (Anhydrous basis)
Primary Bio-Application KCa2/3 Channel Modulation (SK Channels)
Secondary Activity Antimicrobial/Preservative (Fluorinated Paraben Analog)
pKa (Predicted) ~4.0 (Carboxyl), ~8.5 (Phenol) - More acidic than 4-HBA
The "Fluorine Effect" in Pharmacophore Design

To understand the biological activity of 3-F-4-HBA, one must analyze why medicinal chemists substitute hydrogen with fluorine at the 3-position.[1]

  • Acidity Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring (inductive effect, -I). This stabilizes the phenoxide anion, making the hydroxyl group more acidic (lower pKa) than in 4-hydroxybenzoic acid.[1] This often enhances potency in hydrogen-bond donor/acceptor interactions within an enzyme active site.

  • Metabolic Blocking: The C-3 position on benzoic acid derivatives is a common site for metabolic hydroxylation (Phase I metabolism). Fluorine substitution effectively blocks this site, potentially extending the half-life of drugs incorporating this scaffold.[1]

  • Conformational Locking: The fluorine atom can induce specific conformational preferences through intramolecular electrostatic interactions with the adjacent hydroxyl or carbonyl oxygen, "locking" the molecule into a bioactive conformation.

Primary Biological Activity: KCa2/3 Channel Modulation

The most significant specific biological activity associated with the 3-fluoro-4-hydroxybenzoate moiety is its role in the inhibition of Small Conductance Calcium-Activated Potassium Channels (KCa2/3 or SK channels) .

Research has identified that bis-derivatives of 3-F-4-HBA (specifically compounds like RA-2 ) act as negative gating modulators.[1]

  • Mechanism: These channels regulate membrane hyperpolarization. The 3-F-4-HBA pharmacophore, when dimerized or linked, binds to the channel interface (likely interacting with the Calmodulin-binding domain), acting as a "pan-inhibitor."[1]

  • Therapeutic Relevance: Inhibition of KCa2/3 channels is a target for treating atrial fibrillation and certain immunological disorders. The fluorine substitution is critical; non-fluorinated analogs often show significantly reduced potency, highlighting the specific ligand-protein interaction facilitated by the fluorine atom.[1]

Visualization: KCa2/3 Signaling & Inhibition Pathway

The following diagram illustrates the regulatory role of KCa2/3 channels and the intervention point of 3-F-4-HBA derivatives.

KCa_Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds SK_Closed KCa2/3 Channel (Closed State) CaM->SK_Closed Associates SK_Open KCa2/3 Channel (Open State) SK_Closed->SK_Open Gating Mechanism Hyper Membrane Hyperpolarization SK_Open->Hyper K+ Efflux Inhibitor 3-F-4-HBA Derivative (Negative Modulator) Inhibitor->SK_Open Blocks/Modulates

Caption: Mechanism of KCa2/3 channel gating and inhibition by 3-Fluoro-4-hydroxybenzoic acid derivatives (Negative Modulators).[1]

Secondary Activity: Antimicrobial Properties

Like its non-fluorinated parent (4-HBA, the precursor to parabens), 3-F-4-HBA exhibits antimicrobial activity, though it is rarely used as a standalone antibiotic.[1]

  • Mode of Action: Disruption of bacterial membrane potential and inhibition of specific uptake systems. The increased lipophilicity (due to Fluorine) enhances membrane penetration compared to standard benzoic acid.

  • Spectrum: Activity is generally observed against Gram-positive bacteria (e.g., S. aureus) and certain fungi.

  • Synthetic Intermediate for Quinolones: 3-F-4-HBA is a structural fragment often utilized in the synthesis of complex fluoroquinolone antibiotics, where the fluorine atom is essential for DNA gyrase inhibition.[1]

Experimental Protocols

For researchers utilizing 3-Fluoro-4-hydroxybenzoic Acid Hydrate, proper handling is required to ensure stoichiometry in reactions, as the water content can affect molecular weight calculations.[1]

Protocol A: Preparation of Anhydrous Stock Solution

Use this protocol for biological assays (e.g., MIC or Enzyme Inhibition).[1]

  • Weighing: Weigh the hydrate form precisely. Note that commercial "Hydrate" often contains 0.5 to 1.0 molar equivalents of water. Recommendation: Perform a TGA (Thermogravimetric Analysis) or check the CoA for exact water content to adjust molarity.

  • Solvent Choice: Dissolve in DMSO (Dimethyl Sulfoxide) for biological stock solutions. The compound has limited solubility in pure water but dissolves readily in organic solvents.

    • Target Concentration: 100 mM.[1]

  • Filtration: Sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind phenolic compounds).

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: Chemical Activation (Coupling)

Use this protocol to attach the 3-F-4-HBA pharmacophore to a drug scaffold (e.g., amine).[1]

  • Reagents: 3-F-4-HBA (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Target Amine (1.0 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 3-F-4-HBA in dry DMF under Nitrogen.

    • Add DIPEA, EDC, and HOBt.[1] Stir for 15 minutes at 0°C to activate the carboxylic acid (forming the active ester).

    • Add the Target Amine.

    • Allow to warm to Room Temperature and stir for 12-16 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), then saturated NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄.[1]

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-F-4-HBA (Hydrate) Solvation Dissolution (DMF/DMSO) Start->Solvation Dehydration Activation Activation (EDC/HOBt) Solvation->Activation + Reagents Intermediate Active Ester Intermediate Activation->Intermediate 0°C, 15 min Coupling Amine Coupling (+ R-NH2) Intermediate->Coupling + Target Amine Product Bioactive Amide Scaffold Coupling->Product RT, 12h

Caption: Synthetic workflow for installing the 3-fluoro-4-hydroxybenzoate pharmacophore onto a drug scaffold.

Safety & Handling (MSDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1][4]

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust generation.[1][4]

  • Incompatibility: Strong oxidizing agents.

  • Storage: Hygroscopic. Store in a cool, dry place. Keep container tightly closed to prevent uncontrolled hydration changes.[1]

References
  • Sigma-Aldrich. (n.d.).[5] 3-Fluoro-4-hydroxybenzoic acid Product Sheet. Retrieved from [3]

  • Oliván-Viguera, A., et al. (2015).[1] "A novel pan-negative-gating modulator of KCa2/3 channels, fluoro-di-benzoate, RA-2, inhibits endothelium-derived hyperpolarization-type relaxation."[1] Molecular Pharmacology. (Demonstrates the specific utility of the 3-fluoro-4-hydroxybenzoate moiety in ion channel inhibition).

  • ChemicalBook. (2024). 3-Fluoro-4-hydroxybenzoic acid Properties and Uses. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 3-Fluoro-4-hydroxybenzoic Acid. (Clarification on Hydrate nomenclature). Retrieved from

Sources

Foundational

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzoic Acid: Synthesis, Properties, and Crystal Structure Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-hydroxybenzoic acid is a versatile fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-hydroxybenzoic acid is a versatile fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its strategic substitution pattern, featuring a fluorine atom and a hydroxyl group on the benzoic acid scaffold, imparts unique physicochemical properties that are highly advantageous in drug design and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl and carboxylic acid moieties provide key sites for hydrogen bonding and derivatization.

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzoic acid, with a focus on its synthesis, physicochemical properties, and a critical discussion on the considerations surrounding its hydrated forms and crystal structure. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental endeavors.

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

The synthesis of 3-Fluoro-4-hydroxybenzoic acid can be achieved through several routes, with the choice of method often depending on the starting materials, desired scale, and purity requirements. A common and well-documented approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid.[2][3]

Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This protocol outlines a robust method for the synthesis of 3-Fluoro-4-hydroxybenzoic acid.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Concentrated hydrobromic acid (48%)

  • Acetic acid

  • Distilled water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid with concentrated hydrobromic acid and acetic acid.[4]

  • Heat the mixture to reflux with constant stirring. The reaction is typically monitored for completion over several hours.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water to remove residual acids.

  • The crude product can be further purified by recrystallization from water to yield the final 3-Fluoro-4-hydroxybenzoic acid.[4]

Causality Behind Experimental Choices:

  • Hydrobromic Acid: Serves as a strong acid and a source of bromide nucleophiles to effect the cleavage of the methyl ether.

  • Acetic Acid: Acts as a co-solvent to ensure the homogeneity of the reaction mixture.

  • Reflux: The elevated temperature accelerates the rate of the demethylation reaction.

  • Recrystallization: This purification technique leverages the temperature-dependent solubility of the product to remove impurities.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Fluoro-4-hydroxybenzoic Acid Start Start: 3-Fluoro-4-methoxybenzoic acid Reaction Demethylation: Reflux with HBr and Acetic Acid Start->Reaction Reactants Precipitation Cooling and Precipitation Reaction->Precipitation Product Formation Filtration Vacuum Filtration and Washing Precipitation->Filtration Isolation Purification Recrystallization from Water Filtration->Purification Crude Product End End Product: 3-Fluoro-4-hydroxybenzoic Acid Purification->End Purified Product

Caption: Workflow for the synthesis of 3-Fluoro-4-hydroxybenzoic Acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Fluoro-4-hydroxybenzoic acid is essential for its application in further synthetic steps and for quality control.

PropertyValueSource
Molecular Formula C₇H₅FO₃[5]
Molecular Weight 156.11 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 154-158 °C[2][5]
Solubility Slightly soluble in water[2]
CAS Number 350-29-8[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns influenced by the fluorine and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbons attached to the electronegative fluorine, oxygen, and the carboxyl group will show distinct chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom, which is often a key design element in fluorinated drug candidates.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, as well as the C=O stretch of the carboxylic acid.

Hydration and Crystal Structure Considerations

The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate, including its crystal form and hydration state, are of paramount importance in drug development. These properties can significantly influence stability, solubility, and bioavailability.

While the term "3-Fluoro-4-hydroxybenzoic Acid Hydrate" has been used, it is crucial to note that a stable, well-defined crystalline hydrate with a specific stoichiometry may not be readily isolable or may not exist under normal conditions. A prominent chemical supplier has clarified that a product previously labeled as a hydrate is now treated as the anhydrous form, with any moisture content considered an impurity.[5] This suggests that water molecules may not be integral to the crystal lattice in a stoichiometric manner.

The absence of a specific entry for the hydrate's crystal structure in major crystallographic databases like the Cambridge Structural Database (CSD) further supports the notion that a definitive single-crystal X-ray diffraction study of a stable hydrate has not been published.[7]

The Role of Hydrogen Bonding

Despite the lack of a defined hydrate structure, the functional groups of 3-Fluoro-4-hydroxybenzoic acid (carboxylic acid and hydroxyl group) are potent hydrogen bond donors and acceptors. In the presence of water, it is plausible that water molecules could be incorporated into the crystal lattice, forming a complex hydrogen-bonding network.

The diagram below illustrates a hypothetical hydrogen-bonding network involving 3-Fluoro-4-hydroxybenzoic acid and water molecules. In such a scenario, water could act as a bridge, connecting adjacent acid molecules.

Hydrogen_Bonding cluster_molecule1 3-Fluoro-4-hydroxybenzoic Acid cluster_water1 Water cluster_molecule2 3-Fluoro-4-hydroxybenzoic Acid mol1 mol1 h2o1 h2o1 mol2 mol2

Caption: Hypothetical hydrogen bonding with water.

Experimental Characterization of Hydrates

Should a researcher aim to investigate the potential for hydrate formation, a combination of analytical techniques would be necessary:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including the location of water molecules.

  • Powder X-ray Diffraction (PXRD): Useful for identifying different crystalline forms (polymorphs, solvates, hydrates) and for routine quality control.[8]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can quantify the amount of water in a sample, while differential scanning calorimetry (DSC) can detect phase transitions associated with dehydration.

  • Karl Fischer Titration: A highly accurate method for determining the water content in a sample.

Applications in Drug Development

3-Fluoro-4-hydroxybenzoic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: The core structure is found in compounds developed for these properties.[1]

  • Enzyme Inhibitors: The functional groups can interact with the active sites of enzymes, making it a useful scaffold for inhibitor design.

  • Potassium Channel Inhibitors: It has been used in the synthesis of potent KCa2/3 pan-inhibitors.[2]

The ability to introduce fluorine at a specific position allows for fine-tuning of the electronic properties and metabolic stability of the final drug candidate, a key strategy in modern medicinal chemistry.

Conclusion

3-Fluoro-4-hydroxybenzoic acid is a fundamentally important building block in pharmaceutical and chemical research. While its synthesis and basic physicochemical properties are well-established, the nature of its hydrated forms remains an area requiring further investigation. The available evidence suggests that a stable, stoichiometric hydrate may not be readily formed, and researchers should exercise caution when this term is encountered. A thorough characterization using a suite of analytical techniques is always recommended to ascertain the solid-state form of this and other key pharmaceutical intermediates. This diligent approach ensures the robustness and reproducibility of subsequent research and development activities.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram. [Link]

  • ResearchGate. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Request PDF. [Link]

  • NIH. PubChem. Tetrafluoro-4-hydroxybenzoic acid. [Link]

  • SLS. 3-Fluoro-4-hydroxybenzoic acid | 544809-1G | SIGMA-ALDRICH. [Link]

  • Quora. Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. [Link]

  • NIH. PubChem. 4-Hydroxybenzoic Acid. [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Fluoro-4-hydroxybenzoic Acid Hydrate in Pharmaceutical Synthesis

Abstract This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoro-4-hydroxybenzoic Acid Hydrate as a pivotal pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoro-4-hydroxybenzoic Acid Hydrate as a pivotal pharmaceutical intermediate. Its unique structural features—a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom—make it a versatile building block for a diverse range of complex molecules and Active Pharmaceutical Ingredients (APIs).[1][2] This guide moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into protocol design, reaction optimization, and safety considerations. We provide detailed, step-by-step methodologies for key synthetic transformations, including esterification, etherification, and amide bond formation, supported by workflow diagrams and data tables to ensure scientific integrity and reproducibility.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing a molecule's pharmacological profile.[3] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[3][4] However, its extreme electronegativity, the highest of any element, imparts profound changes to the electronic properties of a molecule.

Strategic placement of fluorine, as seen in 3-Fluoro-4-hydroxybenzoic Acid, can lead to several benefits:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3][5] This can block metabolic "soft spots," prolonging the drug's half-life.

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), increasing ligand binding affinity to the target protein.[3][6]

  • Modulation of Acidity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of adjacent functional groups, such as the phenolic hydroxyl in our title compound, influencing its ionization state and interaction with biological targets.

  • Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which can enhance membrane permeability and improve absorption and distribution, including penetration of the central nervous system.[5][6][7]

The strategic utility of 3-Fluoro-4-hydroxybenzoic Acid lies in its pre-functionalized, fluorinated scaffold, allowing chemists to readily incorporate these benefits into advanced pharmaceutical intermediates.[8]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical Properties of 3-Fluoro-4-hydroxybenzoic Acid
PropertyValueSource(s)
CAS Number 350-29-8[9]
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Appearance White to off-white crystalline powder-
Melting Point 154-158 °C[10][11]
Solubility Slightly soluble in water.[10] Soluble in organic solvents.[1][1][10]
SMILES String OC(=O)c1ccc(O)c(F)c1
InChI Key IUSDEKNMCOUBEE-UHFFFAOYSA-N

Note: The compound is often supplied as a hydrate. While this was previously indicated in the product name, many suppliers now list it as the anhydrous form to avoid confusion, as the CAS number is shared.

Table 2: Hazard Identification and Safety Precautions
Hazard CategoryGHS Classification & Precautionary StatementsSource(s)
Acute Toxicity H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12][13]
Skin Irritation H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[12][13]
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[12][13]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection, and a dust mask (e.g., N95). Ensure work is conducted in a well-ventilated area or fume hood.[9]
Storage & Incompatibilities Store in a cool, dry, well-ventilated place with the container tightly closed.[9][12] Incompatible with strong oxidizing agents, strong acids, and strong bases.[9][14][9][12][14]

Core Synthetic Applications & Protocols

3-Fluoro-4-hydroxybenzoic Acid is a trifunctional molecule, offering three distinct sites for chemical modification: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. The true synthetic utility is realized by selectively targeting the acid and hydroxyl functionalities.

Diagram 1: Key Synthetic Transformations

G Start 3-Fluoro-4-hydroxybenzoic Acid Hydrate Ester Ester Derivatives Start->Ester Esterification (R-OH, H⁺) Ether Ether Derivatives Start->Ether Etherification (R-X, Base) (Requires Protection) Amide Amide Derivatives Start->Amide Amide Coupling (R-NH₂, Reagent)

Caption: Synthetic pathways originating from 3-Fluoro-4-hydroxybenzoic Acid.

Protocol 1: Fischer Esterification of the Carboxylic Acid

This protocol protects the carboxylic acid as a methyl ester, a common first step before modifying the phenolic hydroxyl group. The reaction is catalyzed by a strong acid, driving the equilibrium towards the product by using the alcohol reactant as the solvent.[15][16]

Materials:

  • 3-Fluoro-4-hydroxybenzoic Acid Hydrate (1.0 eq)

  • Methanol (MeOH), anhydrous (serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-hydroxybenzoic Acid Hydrate.

  • Reagent Addition: Add anhydrous methanol (approx. 15-20 mL per gram of acid) to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated H₂SO₄ dropwise to the stirred solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-5 hours).

  • Work-up: a. Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) until effervescence ceases, followed by a wash with brine.[15][17]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate. The product is often of sufficient purity to proceed to the next step without further purification.[17]

Protocol 2: Selective Etherification of the Phenolic Hydroxyl Group

Direct etherification is challenging due to the competing reactivity of the carboxylic acid. Therefore, a protection-etherification-deprotection strategy is employed. This protocol assumes the starting material has been protected as its methyl ester via Protocol 1.

Diagram 2: Workflow for Selective Etherification

G A Step 1: Protection (Fischer Esterification) B Methyl 3-fluoro-4-hydroxybenzoate A->B Isolate Intermediate C Step 2: Etherification (Williamson Synthesis) B->C Add R-X, Base D Methyl 3-fluoro-4-alkoxybenzoate C->D Isolate Intermediate E Step 3: Deprotection (Saponification) D->E Add LiOH or NaOH F Final Product: 3-Fluoro-4-alkoxybenzoic Acid E->F Acidify & Isolate

Sources

Application

Demethylation of 3-fluoro-4-methoxybenzoic acid protocol

Executive Summary This application note details the optimized protocols for the demethylation of 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) to synthesize 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8).[1] This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the demethylation of 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) to synthesize 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8).[1] This transformation is a critical step in the synthesis of pharmaceutical intermediates (e.g., KCa2/3 channel inhibitors) and liquid crystal mesogens.[1]

We present two distinct methodologies tailored to specific operational scales:

  • Method A (Boron Tribromide): A high-yielding, mild-temperature protocol suitable for research scale (mg to g) and substrates sensitive to acidic reflux.[1]

  • Method B (HBr/Acetic Acid): A robust, cost-effective protocol suitable for process scale-up (>100 g), utilizing hydrobromic acid.[1]

Strategic Analysis & Chemical Context

The substrate contains two critical electronic features: a carboxylic acid (pKa ~4) and an ortho-fluorine atom.[1] The fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), which slightly deactivates the ring toward electrophilic attack but stabilizes the resulting phenoxide/phenol.[1]

  • Chemo-selectivity Challenge: The carboxylic acid moiety is a "Lewis base sink."[1] In Lewis acid-mediated protocols (Method A), the acid group will consume one equivalent of the reagent (forming a borate ester/complex) before the ether is attacked.[1] Stoichiometry calculations must account for this.

  • Thermodynamic Stability: The C-F bond is generally stable under standard demethylation conditions, but prolonged exposure to super-heated nucleophiles (Method B) requires temperature control to prevent defluorination side reactions.[1]

Decision Matrix: Method Selection

MethodSelection Figure 1: Decision matrix for selecting the optimal demethylation strategy. Start Start: Select Protocol ScaleCheck Operational Scale? Start->ScaleCheck SmallScale Research (<10 g) ScaleCheck->SmallScale Small LargeScale Process (>100 g) ScaleCheck->LargeScale Large MethodA Method A: BBr3 (DCM, 0°C -> RT) High Cost, High Purity SmallScale->MethodA SensCheck Acid Sensitive Moieties? LargeScale->SensCheck SensCheck->MethodA Yes (Avoid Reflux) MethodB Method B: 48% HBr/AcOH (Reflux 110-140°C) Low Cost, Scalable SensCheck->MethodB No (Robust)

Protocol A: Boron Tribromide (BBr₃) Mediated Demethylation

Best for: High purity requirements, gram-scale synthesis, and laboratories equipped with inert atmosphere manifolds.[1]

Mechanism of Action

Boron tribromide acts as a strong Lewis acid.[1][2] The reaction proceeds via the formation of an aryl borate intermediate.[1]

  • Complexation: BBr₃ coordinates to the methoxy oxygen and the carboxylate oxygen.[1]

  • Nucleophilic Attack: The bromide ion ($ Br^- $) attacks the methyl group via an $ S_N2 $ mechanism, cleaving the C-O bond to form methyl bromide (gas) and the borate ester.[1]

  • Hydrolysis: Aqueous quenching releases the free phenol.[1]

Reagents
  • Substrate: 3-Fluoro-4-methoxybenzoic acid (1.0 equiv).[1]

  • Reagent: BBr₃ (1.0 M solution in DCM) (3.0 - 3.5 equiv ).[1] Note: Excess is required to complex the carboxylic acid.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

  • Quench: Methanol (MeOH) and Water.[1][2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-fluoro-4-methoxybenzoic acid (e.g., 1.0 g, 5.88 mmol) and anhydrous DCM (15 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Transfer the BBr₃ solution (17.6 mL, 17.6 mmol, 3.0 equiv) to the addition funnel under nitrogen. Add dropwise over 20 minutes.

    • Observation: Fuming will occur; the solution may turn yellow/orange.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (50% EtOAc/Hexanes).[1] The starting material spot ($ R_f \approx 0.6

      
       R_f \approx 0.3 $).[1]
      
  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add MeOH (5 mL) dropwise. Caution: Violent exotherm and HBr gas evolution.[1][2] Follow with water (20 mL).[1]

  • Workup:

    • Evaporate the DCM and most MeOH under reduced pressure.[1]

    • The residue is typically a solid suspended in the aqueous phase.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine (1 x 30 mL), dry over $ Na_2SO_4 $, and concentrate.[1]

  • Purification: The crude product is often pure enough (>95%).[1] If necessary, recrystallize from water or minimal hot toluene.[1]

Protocol B: HBr / Acetic Acid Hydrolysis

Best for: Large-scale production, cost reduction, and robust substrates.[1]

Mechanism of Action

Protonation of the ether oxygen by strong acid (HBr) weakens the $ O-CH_3 $ bond, allowing the bromide ion to displace the phenol via nucleophilic substitution at high temperatures.[1]

Reagents
  • Substrate: 3-Fluoro-4-methoxybenzoic acid (1.0 equiv).[1]

  • Reagent: 48% Hydrobromic Acid (aq) (10–15 mL per gram of substrate).[1]

  • Solvent/Co-solvent: Glacial Acetic Acid (1:1 ratio with HBr).[1]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser. Connect a gas scrubber (NaOH trap) to the top of the condenser to neutralize escaping HBr/MeBr fumes.[1]

  • Charging: Add 3-fluoro-4-methoxybenzoic acid (e.g., 10 g, 58.8 mmol) to the flask.

  • Acid Addition: Add Glacial Acetic Acid (30 mL) and 48% HBr (30 mL).

  • Reflux: Heat the mixture to reflux (internal temp ~110–120°C).

    • Duration: Literature suggests 3 to 34 hours depending on scale and exact temperature [1].[1] For 10g scale, 4–6 hours is typically sufficient.[1]

  • Workup:

    • Cool the reaction mixture to RT; then pour onto crushed ice (100 g).

    • Stir vigorously for 30 minutes. The product, 3-fluoro-4-hydroxybenzoic acid, usually precipitates as a grey/brown solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.[1]

  • Purification:

    • Dissolve the crude solid in dilute NaOH (pH > 10) to filter off non-acidic impurities (insoluble tars).[1]

    • Re-acidify the filtrate with HCl to pH 1–2 to precipitate the pure product.[1]

    • Optional: Recrystallize from hot water (yields ~86%) [1].[1]

Analytical Validation

PropertySpecificationNotes
Appearance White to off-white crystalline solidCrude may be brownish (HBr method)
Melting Point 154 – 158 °CLit.[1][3][4][5][6] Value [2]
1H NMR (DMSO-d6, 400 MHz)

12.8 (br s, 1H, COOH), 10.6 (s, 1H, OH), 7.65 (dd, 1H), 7.58 (d, 1H), 7.05 (t, 1H) [3]
Mass Spec [M-H]- = 155.01Negative Mode ESI

Graphviz: Workflow & Quality Control [1]

QC_Workflow Figure 2: Quality control workflow for post-reaction processing. Rxn Reaction Complete Workup Workup & Isolation Rxn->Workup Crude Crude Solid Workup->Crude Test1 Test: Solubility in 1M NaOH Crude->Test1 Decision1 Clear Solution? Test1->Decision1 Recryst Recrystallize (H2O) Decision1->Recryst No (Turbid) Final Final Product (>98% Purity) Decision1->Final Yes Recryst->Final

Troubleshooting & Optimization

  • Incomplete Reaction (Method A): If starting material remains after 16 hours, the BBr₃ may have degraded (hydrolyzed) in the bottle.[1] Ensure the reagent is fresh.[1] Alternatively, heat to reflux (40°C) for 2 hours.

  • Ester Formation: When quenching Method A with Methanol, do not heat. Heating the carboxylic acid in MeOH with residual acid catalyst will form the methyl ester (Methyl 3-fluoro-4-hydroxybenzoate).[1] Always evaporate MeOH at low temperature or use water/ice for the bulk quench. [1]

  • Color Issues (Method B): HBr oxidation often yields colored impurities.[1] Recrystallization with a small amount of activated charcoal in water/ethanol effectively removes this color.[1]

References

  • PrepChem. "Synthesis of 3-fluoro-4-hydroxybenzoic acid."[1][7] PrepChem.com.[1] Accessed October 26, 2025.[1] [Link]

  • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." CommonOrganicChemistry.com.[1] Accessed October 26, 2025.[1] [Link]

Sources

Method

Application Note: 19F NMR Spectroscopy for Fluorinated Compound Analysis

Abstract The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry, primarily due to its ability to modulate metabolic stability, bindi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry, primarily due to its ability to modulate metabolic stability, binding affinity, and bioavailability.[1] Consequently, the need for robust analytical techniques to characterize these fluorinated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful and versatile tool for this purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical execution, and diverse applications of ¹⁹F NMR. We will delve into detailed protocols for sample preparation, data acquisition, and analysis, while also exploring its utility in quantitative analysis, reaction monitoring, structural elucidation, and fragment-based drug discovery.

The Unique Advantages of the ¹⁹F Nucleus in NMR

The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 isotope, making it an ideal nucleus for high-resolution NMR studies.

  • 100% Natural Abundance: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine, eliminating the need for costly isotopic enrichment.[2][3][4]

  • High Sensitivity: With a spin of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus boasts a sensitivity that is 83% of that of the proton (¹H), ensuring strong signal detection even at low concentrations.[2][3][5]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F spans over 800 ppm, which is significantly larger than for ¹H NMR.[2][4] This broad spectral window dramatically reduces the likelihood of signal overlap, even in complex mixtures, allowing for clearer analysis of individual fluorinated species.[1][6][7][8]

  • Absence of Endogenous Background: Fluorine is virtually absent in biological systems.[7][8][9][10] This unique characteristic means that ¹⁹F NMR spectra of biological samples are free from interfering background signals, providing a clean window to observe fluorinated drugs, metabolites, or probes.[2][8]

  • High Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[2][3][5][11] This makes it a powerful probe for studying molecular interactions, conformational changes, and binding events.[3][5][12]

Core Principles and Experimental Considerations

A successful ¹⁹F NMR experiment hinges on meticulous sample preparation and a solid understanding of key acquisition parameters.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical for obtaining high-quality, reproducible ¹⁹F NMR data.

  • Solvent Selection: The choice of deuterated solvent is crucial. The solvent must fully dissolve the analyte without reacting with it. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆, and Deuterium Oxide (D₂O) for aqueous samples.[13] Solvent polarity can influence ¹⁹F chemical shifts, so consistency is key for comparative studies.[14][15] It is advisable to test solubility in a small vial before transferring the sample to the NMR tube.[13]

  • Concentration: While ¹⁹F is a sensitive nucleus, an adequate concentration is still required for good signal-to-noise. A typical starting concentration for small molecules is 5-20 mg in 0.6-0.7 mL of solvent.

  • Internal Standard/Referencing: Accurate chemical shift referencing is critical for comparing spectra and identifying compounds.[16] Unlike ¹H NMR where the solvent residual peak can often be used for referencing, ¹⁹F NMR requires a dedicated internal standard.

    • Causality: The wide chemical shift range and sensitivity to the local environment mean that indirect referencing by the spectrometer's lock signal is often not sufficient for the precision required, especially in binding studies where small shifts are significant.[16] An internal reference standard added directly to the sample provides a stable, reliable reference point.

    • Common Standards: An ideal standard should be chemically inert, soluble in the sample matrix, and have a single, sharp resonance that does not overlap with analyte signals.[6][17] Trifluoroacetic acid (TFA), hexafluorobenzene (C₆F₆), and 4,4'-Difluorobenzophenone are common choices.[18][19][20] The choice of standard should be carefully considered based on the expected chemical shift range of the analyte.[17][19][20]

Data Acquisition Parameters: Optimizing for Accuracy

Quantitative and high-resolution data require careful optimization of acquisition parameters.

  • Pulse Width (Flip Angle): For quantitative ¹⁹F NMR (qFNMR), a 30° pulse width is often preferred over a 90° pulse.

    • Causality: A shorter pulse width helps to mitigate the "off-resonance effect," where signals far from the transmitter frequency experience incomplete excitation, leading to inaccurate integration.[21] This is particularly important in ¹⁹F NMR due to the very wide spectral width.[6][21]

  • Relaxation Delay (d1): This is the time allowed for the nuclear spins to return to equilibrium between scans.

    • Causality: For accurate quantification, the relaxation delay must be sufficiently long to allow for complete relaxation of all fluorine nuclei being measured. A common rule of thumb is to set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of any signal of interest.[22][23] T₁ values for ¹⁹F can be several seconds, so delays of 30 seconds or more may be necessary for precise qNMR.[24]

  • Decoupling: ¹⁹F spectra are often complicated by couplings to ¹H (¹⁹F-¹H) and ¹³C (¹⁹F-¹³C) nuclei.

    • Proton Decoupling: Applying a broadband ¹H decoupling pulse sequence during ¹⁹F acquisition simplifies the spectrum by collapsing multiplets into singlets, which improves the signal-to-noise ratio and simplifies analysis.

    • Inverse Gated Decoupling: For quantitative applications, inverse gated decoupling is essential. This technique applies the decoupler only during data acquisition, not during the relaxation delay.[20] This prevents the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensities and lead to inaccurate quantification.[20]

Protocols for Key ¹⁹F NMR Experiments

The following section provides step-by-step protocols for common and essential ¹⁹F NMR workflows.

Protocol 1: Standard 1D ¹⁹F NMR for Compound Identification

This protocol is suitable for routine characterization and purity assessment of a synthesized fluorinated compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated compound.

    • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add an appropriate internal reference standard (e.g., a small amount of a stock solution of hexafluorobenzene in CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

    • Tune the ¹⁹F probe.

  • Acquisition:

    • Load a standard 1D ¹⁹F experiment with ¹H decoupling.

    • Set the spectral width to encompass all expected fluorine signals (e.g., 250 ppm).

    • Set the transmitter offset frequency (O1p) to the center of the expected spectral region.

    • Use a 30° pulse angle.

    • Set the number of scans (e.g., 16 or 32) and a relaxation delay of 2-5 seconds.

  • Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift axis by setting the peak of the internal standard to its known value (e.g., -164.9 ppm for C₆F₆).

    • Integrate the signals to determine relative ratios of different fluorine environments.

    • Analyze coupling patterns (if decoupling is not used) to gain structural information.

Protocol 2: Quantitative ¹⁹F NMR (qFNMR) for Purity or Concentration Determination

This protocol is designed for the precise measurement of the amount of a fluorinated analyte.[25]

  • Sample Preparation (Critical Step):

    • Accurately weigh a specific amount of the sample containing the fluorinated analyte.

    • Accurately weigh a specific amount of a certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[20] The standard must not react with the analyte.

    • Dissolve both the sample and the standard completely in a known volume of deuterated solvent in a volumetric flask to ensure a homogenous solution.

    • Transfer an aliquot to a 5 mm NMR tube.

  • Instrument Setup:

    • Follow steps 2.1-2.3 from Protocol 3.1. Ensure the probe is well-tuned.

  • Acquisition (Quantitative Parameters):

    • Load a 1D ¹⁹F experiment with inverse gated ¹H decoupling .[20]

    • Set the spectral width to cover both the analyte and standard signals.

    • Set the transmitter offset midway between the analyte and standard signals to minimize off-resonance effects.[21]

    • Use a calibrated 30° pulse angle.

    • Crucially, set the relaxation delay (d1) to at least 5x the longest T₁ of the signals being quantified. (T₁ can be measured using an inversion-recovery experiment). A conservative delay of 30-60 seconds is often used.[21][24]

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (e.g., 64 or 128).

  • Processing and Analysis:

    • Process the spectrum as in Protocol 3.1 (Fourier transform, phasing).

    • Carefully integrate the signals for the analyte and the internal standard.

    • Calculate the concentration or purity using the following formula:

      • P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte)

      • Where: P = Purity, I = Integral area, N = Number of fluorine atoms in the signal, MW = Molecular Weight, m = mass.

Visualization of Workflows

Diagrams help clarify the logical flow of ¹⁹F NMR experiments.

qFNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Accurately weigh Analyte & Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Tune 19F Probe acq1->acq2 acq3 Set Quantitative Parameters (d1, pulse) acq2->acq3 acq4 Acquire Data (Inverse Gated Decoupling) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Reference Spectrum proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Calculate Purity/ Concentration proc3->proc4

Caption: Workflow for Quantitative ¹⁹F NMR (qFNMR).

Applications in Research and Development

The unique properties of ¹⁹F NMR lend it to a wide array of applications in both academic research and industrial drug development.

Reaction Monitoring

The simplicity and high resolution of ¹⁹F NMR spectra make it an ideal technique for real-time or at-line reaction monitoring.[1][24][25][26] Scientists can track the disappearance of a fluorinated starting material and the appearance of a fluorinated product, allowing for precise determination of reaction kinetics and endpoints without the need for chromatographic workup.[24][25][26]

Structural Elucidation

While 1D ¹⁹F NMR is powerful, complex structures often require multi-dimensional techniques. Experiments like ¹⁹F-¹H HETCOR and ¹⁹F-¹³C HMBC can reveal through-bond connectivities, helping to piece together the structure of novel fluorinated molecules.[27][28][29][30] The magnitude of J-coupling constants between ¹⁹F and other nuclei (¹H, ¹³C, ³¹P) also provides valuable structural information.[31][32]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a premier biophysical technique for FBDD.[2][9][33] In a typical "ligand-observed" experiment, a library of small, fluorinated "fragments" is screened against a target protein.[2][8][9]

  • Mechanism of Detection: When a fragment binds to the much larger protein, its rotational correlation time increases dramatically. This leads to a significant broadening of the fragment's ¹⁹F NMR signal and often a change in its chemical shift.[12] Because the spectrum is free of background signals, this change is easy to detect, signaling a "hit."[7][8] This method is highly sensitive for detecting even weak binding events, which is crucial in the initial stages of FBDD.[9][16]

FBDD_Workflow cluster_screening Screening Phase cluster_nmr 19F NMR Detection cluster_result Outcome lib Fluorinated Fragment Library mix Incubate Fragments with Target lib->mix target Target Protein target->mix nmr Acquire 1D 19F Spectra of Mixtures mix->nmr analysis Analyze for Changes: - Signal Broadening - Chemical Shift Perturbation nmr->analysis no_change No Change: Non-Binder analysis->no_change change Signal Change: Binding 'Hit' Identified analysis->change

Caption: Ligand-Observed ¹⁹F NMR in Fragment-Based Drug Discovery.

Data Summary Tables

For quick reference, the following tables summarize key data.

Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃ at 0 ppm)

Fluorine EnvironmentTypical Chemical Shift (δ) / ppm
Aliphatic C-F (e.g., -CH₂F)-180 to -240
Aromatic C-F (e.g., Ar-F)-100 to -180
Perfluoroalkyl (e.g., -CF₂)-70 to -140
Trifluoromethyl (-CF₃)-55 to -90
Acyl Fluorides (e.g., -COF)+20 to +50
Sulfur Hexafluoride (SF₆)+57
Note: These ranges are approximate and can be influenced by solvent and substituents.[11][19][20]

Table 2: Key Parameters for Standard vs. Quantitative 1D ¹⁹F NMR

ParameterStandard 1D ¹⁹F NMRQuantitative 1D ¹⁹F NMR (qFNMR)Rationale for qFNMR Choice
Pulse Angle 30-90°Typically 30°Minimizes off-resonance effects across a wide spectral range.[21]
Relaxation Delay (d1) 1-5 s≥ 5 x T₁ (often 30-60 s)Ensures complete relaxation for all nuclei, critical for accurate integration.[22][23]
Decoupling Standard ¹H DecouplingInverse Gated ¹H DecouplingPrevents NOE signal enhancement, which would corrupt quantitative data.[20]
Internal Standard Optional (for referencing)Mandatory (Certified)Required for accurate calculation of concentration/purity against a known quantity.[17][25]

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the analysis of fluorinated compounds. Its high sensitivity, wide chemical shift dispersion, and lack of biological background provide unparalleled advantages for applications ranging from routine quality control to cutting-edge drug discovery. By following robust, validated protocols and understanding the causality behind key experimental parameters, researchers can fully harness the power of ¹⁹F NMR to accelerate their research and development efforts.

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]

  • Cioffi, A. G., & Pomerantz, W. C. (2016). 19F NMR has emerged as a powerful tool in drug discovery, particularly in fragment-based screens. RSC Chemical Biology. [Link]

  • Re-Lao, K., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8349–8355. [Link]

  • Pauli, G. F., et al. (2012). Quantitative NMR spectrometry (qNMR) is an attractive, viable alternative to traditional chromatographic techniques. PubMed. [Link]

  • Giraud, N., & Giraud, F. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3703. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. [Link]

  • Ismail, I. M., et al. (2015). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]

  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

  • Li, Y., & Kang, C. (2020). 19F-NMR in target-based drug discovery. ResearchGate. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]

  • Bruker. (n.d.). Introduction to 19F NMR in Modern Drug Development. Bruker Corporation. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12727–12736. [Link]

  • University of Edinburgh. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Application Notes. [Link]

  • Dalvit, C., & Vulpetti, A. (2012). Technical and practical aspects of (19) F NMR-based screening: toward sensitive high-throughput screening with rapid deconvolution. Magnetic Resonance in Chemistry, 50(9), 592-7. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Pandey, M. K., et al. (2022). Ultrafast 19F MAS NMR. ChemRxiv. [Link]

  • Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(5), 1225-1232. [Link]

  • University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy. University of Edinburgh. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 223–236. [Link]

  • ACS Publications. (2024). Exploiting 19 F NMR in a Multiplexed Assay for Small GTPase Activity. ACS Publications. [Link]

  • Takeda, S., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • JoVE. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]

  • Giraud, N., et al. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • ACS Publications. (2024). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. [Link]

  • Page, T. F. (1969). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics, 16(5), 473-481. [Link]

  • Angell, Y. L., & Opella, S. J. (2020). Small, but powerful and attractive: 19F in biomolecular NMR. Biophysical Reviews, 12(4), 863-870. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2014). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]

  • Rusakov, Y. Y., et al. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 28(15), 5789. [Link]

  • Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

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Application

Application Notes and Protocols: 3-Fluoro-4-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of Fluorinated Phenolic Acids 3-Fluoro-4-hydroxybenzoic acid is a key bifunctional aromatic building block, strategically important in medicinal chemistry and materials science. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Phenolic Acids

3-Fluoro-4-hydroxybenzoic acid is a key bifunctional aromatic building block, strategically important in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, offers multiple reaction sites that can be selectively addressed. The presence of the fluorine atom at the C3 position ortho to the hydroxyl group significantly modulates the electronic properties of the ring, influencing the acidity of both the phenolic and carboxylic acid protons, and providing a unique spectroscopic handle for reaction monitoring (¹⁹F NMR). This guide provides an in-depth exploration of the applications and synthetic protocols involving 3-Fluoro-4-hydroxybenzoic acid, offering researchers a practical resource for leveraging this versatile molecule. It is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer, and is also used in the development of potassium channel inhibitors and enzyme modulators.[1]

Physicochemical and Safety Data

A thorough understanding of the properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅FO₃[2]
Molecular Weight 156.11 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 154-158 °C[3][4][5]
Solubility Slightly soluble in water; soluble in polar organic solvents.[2][5]
CAS Number 350-29-8[3][5]
Spectroscopic Data
TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The fluorine atom will cause splitting of adjacent proton signals.[2][6]
¹³C NMR Resonances for the seven carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons bearing the hydroxyl and fluoro substituents.[2]
**FTIR (cm⁻¹) **Broad O-H stretch (carboxylic acid): ~3300-2500, C=O stretch (carboxylic acid): ~1700, C-F stretch: ~1200-1000, Aromatic C=C stretches: ~1600-1450.[2]
Mass Spectrometry Molecular ion peak (M⁺) consistent with the molecular weight of 156.11.[2]
Safety and Handling

3-Fluoro-4-hydroxybenzoic acid is classified as an irritant and is harmful if swallowed.[3][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves.[7]

  • Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.[3]

Handling and Storage:

  • Avoid creating dust.[7][10]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][9][10]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

Synthetic Strategies for the Preparation of 3-Fluoro-4-hydroxybenzoic Acid

Several synthetic routes to 3-Fluoro-4-hydroxybenzoic acid have been reported, each with its own advantages and limitations. The choice of a particular route will depend on the availability of starting materials, scalability, and desired purity.

G cluster_0 Synthetic Routes Start1 4-Fluorophenol Product 3-Fluoro-4-hydroxy benzoic Acid Start1->Product Kolbe-Schmitt Carboxylation Start2 3-Fluoro-4-methoxy benzoic acid Start2->Product Demethylation Start3 4-Bromo-1-fluoro -2-methoxybenzene Start3->Product Multi-step (Cyanation/Amination, Hydrolysis)

Caption: Overview of synthetic pathways to 3-Fluoro-4-hydroxybenzoic acid.

Protocol 1: Synthesis via Kolbe-Schmitt Carboxylation of 4-Fluorophenol

This method provides a direct route to the target molecule from a readily available starting material.[11]

Reaction Scheme: 4-Fluorophenol + CO₂ (under basic conditions) → 3-Fluoro-4-hydroxybenzoic acid

Step-by-Step Protocol:

  • Formation of Potassium Phenoxide: In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.[2][11]

  • Carboxylation: Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours.[2][11]

  • Acidification: After 2 hours, stop the CO₂ flow. Carefully and dropwise, add 20 mL of concentrated sulfuric acid over 5 minutes with continuous stirring.[2][11]

  • Reaction Completion: Heat the reaction mixture to 110-120°C and maintain it under reflux for 4 hours.[2][11]

  • Work-up and Isolation: Cool the mixture to room temperature. Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash three times with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2][11]

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Yield: Approximately 73.1%.[12]

Protocol 2: Synthesis via Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This is a common method for preparing phenolic compounds from their methyl ethers.[4][5]

Reaction Scheme: 3-Fluoro-4-methoxybenzoic acid + HBr → 3-Fluoro-4-hydroxybenzoic acid + CH₃Br

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 98.8 g of 3-fluoro-4-methoxybenzoic acid with 215 ml of concentrated hydrobromic acid and 215 ml of acetic acid.[13]

  • Reflux: Heat the mixture under reflux with stirring for 34 hours.[13]

  • Isolation: Cool the reaction mixture with water. The precipitated product will form.[13]

  • Purification: Filter the crude product and recrystallize it from water to obtain the purified 3-Fluoro-4-hydroxybenzoic acid.[13]

Yield: Approximately 86%.[13]

Applications in Organic Synthesis: Key Transformations

The bifunctional nature of 3-Fluoro-4-hydroxybenzoic acid allows for a range of selective transformations, making it a valuable precursor for more complex molecules.

G Start 3-Fluoro-4-hydroxybenzoic Acid Ester Ester Derivatives Start->Ester Esterification (Fischer or Alkyl Halide) Ether Ether Derivatives Start->Ether Williamson Ether Synthesis (requires protection of COOH) Amide Amide Derivatives Start->Amide Amide Coupling (with amines)

Caption: Key synthetic transformations of 3-Fluoro-4-hydroxybenzoic acid.

Protocol 3: Esterification of the Carboxylic Acid

Esterification is a fundamental transformation, often used as a protecting group strategy or to synthesize active pharmaceutical ingredients.[4][5]

Method A: Fischer Esterification

Reaction Scheme: 3-Fluoro-4-hydroxybenzoic acid + R'OH (in the presence of an acid catalyst) ⇌ 3-Fluoro-4-hydroxybenzoate ester + H₂O

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-Fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Solvent and Catalyst: Add an excess of the desired alcohol (e.g., anhydrous methanol, 10-15 mL per gram of acid) to dissolve the starting material. Cool the mixture to 0°C in an ice bath.[14]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.[14]

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[14]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.[14]

Protocol 4: O-Alkylation (Ether Synthesis) of the Phenolic Hydroxyl Group

The synthesis of ether derivatives often requires the protection of the more acidic carboxylic acid group to ensure selective alkylation of the phenolic hydroxyl.[14]

A Three-Step Approach:

  • Protection of the Carboxylic Acid: Esterify the carboxylic acid as described in Protocol 3.

  • Williamson Ether Synthesis: This classic method involves the reaction of the phenoxide with an alkyl halide.[15][16]

    • Reaction Setup: To a round-bottom flask, add the methyl 3-fluoro-4-hydroxybenzoate (from step 1), a suitable base (e.g., K₂CO₃, 1.5 eq), and a polar aprotic solvent (e.g., anhydrous DMF or acetone).[14]

    • Alkylating Agent: Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq) to the suspension.[14]

    • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction by TLC (typically 4-12 hours).[14]

    • Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate or diethyl ether. Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[14]

  • Deprotection of the Carboxylic Acid (Saponification):

    • Hydrolysis: Dissolve the resulting ester in a mixture of methanol or THF and water. Add an aqueous solution of NaOH or LiOH (2.0 - 4.0 eq).[14]

    • Reaction: Stir the mixture at room temperature or gently heat (40-50°C) to facilitate hydrolysis (monitor by TLC, typically 1-4 hours).[14]

    • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Wash the remaining aqueous solution with diethyl ether or ethyl acetate.[14]

    • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with HCl solution. The final ether product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[14]

Protocol 5: Amide Bond Formation

The carboxylic acid functionality can be readily converted to an amide via coupling with an amine, a crucial reaction in the synthesis of many pharmaceuticals.

Reaction Scheme: 3-Fluoro-4-hydroxybenzoic acid + R'R''NH (in the presence of a coupling agent) → N-substituted-3-fluoro-4-hydroxybenzamide

Step-by-Step Protocol (General):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as HATU or EDCI/HOBt in an anhydrous polar aprotic solvent like DMF or dichloromethane.[17]

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[17]

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Conclusion

3-Fluoro-4-hydroxybenzoic acid is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, coupled with the modulating effect of the fluorine substituent, provides a platform for the synthesis of a diverse range of complex molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound, with the understanding that optimization may be necessary for specific applications. As with any chemical process, adherence to proper safety protocols is essential for successful and safe experimentation.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • SLS. (n.d.). 3-Fluoro-4-hydroxybenzoic acid | 544809-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Ticket System Status: 🟢 Online Topic: Troubleshooting Synthesis, Purification, and Hydrate Characterization of 3-Fluoro-4-hydroxybenzoic Acid (CAS: 350-29-8) Support Level: Tier 3 (Senior Application Scientist) 🔬 Module...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Topic: Troubleshooting Synthesis, Purification, and Hydrate Characterization of 3-Fluoro-4-hydroxybenzoic Acid (CAS: 350-29-8) Support Level: Tier 3 (Senior Application Scientist)

🔬 Module 1: Route Selection & Strategy Triage

User Query: "I am trying to fluorinate 4-hydroxybenzoic acid directly using Selectfluor, but I am getting a mixture of isomers and low yields. What is the recommended route?"

Diagnosis

Direct electrophilic fluorination of 4-hydroxybenzoic acid is deceptively simple but chemically hazardous. The hydroxyl group is a strong ortho/para director, activating positions 3 and 5.

  • The Trap: Controlling mono-fluorination (at C3) vs. di-fluorination (at C3 and C5) is kinetically difficult.

  • The Result: You likely have a mixture of starting material (SM), product, and 3,5-difluoro-4-hydroxybenzoic acid. Separation of these species is non-trivial due to similar pKa values.

Solution: The "De-Novo" Approach

For high-purity applications (>98%), do not fluorinate the phenol directly. Instead, use a Demethylation Strategy starting from a pre-fluorinated precursor.

Recommended Workflow:

  • Precursor: Start with 3-Fluoro-4-methoxybenzoic acid (or 3-Fluoro-4-methoxybenzonitrile).

  • Chemistry: Ether cleavage (Demethylation) using HBr/AcOH or BBr₃.

  • Advantage: The fluorine is already locked in position 3; you only need to expose the hydroxyl group.

Visual Guide: Synthesis Decision Tree

SynthesisStrategy Start Start: Select Precursor RouteA Route A: 4-Hydroxybenzoic Acid (Direct Fluorination) Start->RouteA Low Cost / Quick Test RouteB Route B: 3-Fluoro-4-methoxybenzoic Acid (Demethylation) Start->RouteB Pharma Grade / Scale-up IssueA Issue: Poor Selectivity (Mixture of mono/di-fluoro) RouteA->IssueA IssueB Issue: Harsh Conditions (Requires HBr or BBr3) RouteB->IssueB SolA Optimization: Use Selectfluor in MeCN Low conversion accepted to avoid di-fluoro IssueA->SolA SolB Optimization: Reflux in 48% HBr/AcOH Recrystallize from water IssueB->SolB ResultA Result: Low Yield, Hard Purification SolA->ResultA ResultB Result: High Purity (>98%), Scalable SolB->ResultB

Figure 1: Decision matrix for selecting the synthetic pathway. Route B is the industry standard for high purity.

🛠 Module 2: Execution & Troubleshooting (The Demethylation Route)

User Query: "I followed the HBr/AcOH demethylation protocol, but my product is a black/brown tar instead of a white solid. Is it ruined?"

Diagnosis

Phenolic compounds are prone to oxidative coupling at high temperatures, especially in the presence of trace metals or light. The "black tar" is likely a superficial layer of oxidized quinone-like impurities coating your crystals.

Troubleshooting Protocol
StepActionTechnical Rationale
1. Quench Pour reaction mixture into ice-water (ratio 1:5).Precipitates the crude acid while keeping some oxidized byproducts in the acetic acid/water mother liquor.
2. Filter Collect the "black" solid.Do not discard; the core crystals are likely pure.
3. Decolorize Dissolve solid in hot water with activated charcoal (5% w/w). Reflux for 15 mins.Charcoal adsorbs high-molecular-weight colored impurities.
4. Hot Filter Filter through Celite while boiling hot.Removes charcoal.[1] Critical: If it cools, product precipitates on the filter.
5. Crystallize Allow filtrate to cool slowly to 4°C.Slow cooling promotes the exclusion of impurities from the crystal lattice.

Pro-Tip: If the color persists, add a pinch of Sodium Metabisulfite or Sodium Dithionite during the recrystallization to reduce colored quinones back to colorless phenols.

💧 Module 3: The "Hydrate" Confusion

User Query: "I bought '3-Fluoro-4-hydroxybenzoic Acid Hydrate' but the Certificate of Analysis (CoA) says 'Anhydrous'. Also, my melting point is 156°C, but some sources say lower. What is going on?"

The Technical Reality

There is significant ambiguity in the commercial labeling of this compound.

  • The Shift: Major suppliers (e.g., TCI Chemicals) have recently removed "Hydrate" from the product name because the water content is often non-stoichiometric (variable) or considered an impurity for precise stoichiometry [1].

  • Crystal Lattice: The molecule can incorporate water into the lattice, but it is loosely bound.

Validation Protocol: Determining Your Form
  • Thermogravimetric Analysis (TGA):

    • Hydrate: Will show a weight loss step (approx 10% for monohydrate) between 60°C–100°C.

    • Anhydrous: Will be stable until decomposition (>200°C).

  • Melting Point (MP) Check:

    • Anhydrous: Sharp MP at 154–158°C [2].

    • Hydrate: Often shows a "softening" or "sweating" phase around 90–100°C (dehydration) before melting at the anhydrous point.

Drying Warning: If you require the anhydrous form, dry the sample in a vacuum oven at 60°C over P₂O₅ for 24 hours. Do not exceed 100°C without vacuum, as phenolic oxidation (browning) accelerates.

📊 Module 4: Analytical Reference & Impurity Profile

User Query: "I have an unknown peak in my HPLC at RRT 1.12. What is it?"

Use the following table to identify common impurities based on the synthetic route used.

Impurity NameOriginDetection (HPLC)Removal Strategy
3-Fluoro-4-methoxybenzoic acid Incomplete Demethylation (Route B)Non-polar (Longer Retention Time)Recrystallize from alkaline water (dissolve in NaHCO₃, wash with EtOAc, re-acidify).
3,5-Difluoro-4-hydroxybenzoic acid Over-fluorination (Route A)Very similar to productDifficult.[2] Requires preparative HPLC or repeated fractional crystallization.
4-Hydroxybenzoic acid Starting Material / DefluorinationPolar (Shorter Retention Time)Water recrystallization (more soluble than fluorinated product).
Inorganic Salts (Cu/Br) Catalyst residues (Cyanation route)Ash test / ICP-MSPass aqueous solution through a chelation resin or simple acid wash.
Visual Guide: Purification Workflow

Purification Crude Crude Product (Black/Brown Solid) Dissolve Dissolve in Hot Water + Charcoal Crude->Dissolve Add Na2S2O4 if colored Filter Hot Filtration (Remove Charcoal) Dissolve->Filter Must be >90°C Cool Cool to 4°C (Crystallization) Filter->Cool Slow cooling Dry Vacuum Dry (60°C, P2O5) Cool->Dry Isolate crystals

Figure 2: Standard purification protocol to remove color and achieve anhydrous stoichiometry.

📚 References

  • TCI Chemicals. Product Specification: 3-Fluoro-4-hydroxybenzoic Acid (CAS 350-29-8).[3] (Note on Hydrate reclassification).

  • Sigma-Aldrich. Safety Data Sheet & Properties: 3-Fluoro-4-hydroxybenzoic acid.[4] (Melting point data: 154-158°C).[3]

  • Google Patents. CN104447213A: Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.[1] (Describes hydrolysis/carboxylation routes).

  • PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzoic acid.[2] (Physical properties and toxicity data).[2]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-4-hydroxybenzoic Acid Hydrate

This technical guide is designed for researchers and process chemists working with 3-Fluoro-4-hydroxybenzoic Acid Hydrate (CAS: 350-29-8 for the parent acid). It addresses purification challenges, specifically focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 3-Fluoro-4-hydroxybenzoic Acid Hydrate (CAS: 350-29-8 for the parent acid). It addresses purification challenges, specifically focusing on removing synthesis by-products, managing the hydrate form, and achieving pharmaceutical-grade purity.

Core Technical Overview

  • Compound: 3-Fluoro-4-hydroxybenzoic Acid (Hydrate form)[1]

  • CAS Number: 350-29-8 (Parent acid)[1][2][3][4]

  • Molecular Formula: C₇H₅FO₃[1][4][5] · xH₂O

  • Critical Attribute: The "Hydrate" designation often refers to the crystalline solid obtained directly from aqueous recrystallization. Over-drying converts this to the anhydrous form, potentially altering solubility profiles and melting points (typically 154–158°C for the dried acid).

Troubleshooting & FAQs

Category A: Purity & Impurity Removal

Q: My crude product is dark brown/black. How do I remove this persistent coloration? A: Dark coloration in fluorinated phenols usually stems from oxidation products (quinones) or polymerized phenolic impurities generated during synthesis (e.g., Kolbe-Schmitt or hydrolysis steps).

  • Solution: Perform an Acid-Base Reprecipitation with Activated Charcoal .

    • Dissolve the crude acid in 10% aqueous NaHCO₃ or NaOH (pH ~9–10). The solution should be dark.

    • Add Activated Charcoal (5-10 wt%) and heat to 50°C for 30 minutes.

    • Filter through a Celite pad while warm to remove the charcoal.

    • Acidify the filtrate with dilute HCl to pH 1–2 to precipitate the off-white solid.

    • Why this works: The ionized carboxylate and phenolate forms are highly water-soluble, while the non-polar polymeric color bodies adsorb efficiently onto the carbon matrix.

Q: I am detecting a "regioisomer" impurity (e.g., 4-fluoro-3-hydroxybenzoic acid). How do I separate it? A: Regioisomers often have slightly different pKa values and solubility profiles.

  • Solution: Use Fractional Recrystallization from Water .

    • 3-Fluoro-4-hydroxybenzoic acid has a steep solubility curve in water (low solubility at 20°C, high at 100°C).

    • Dissolve the solid in boiling water (approx. 15–20 mL/g).

    • Cool slowly to room temperature. The 3-fluoro-4-hydroxy isomer typically crystallizes out first and purer due to its specific lattice energy.

    • Note: If the impurity persists, switch to a 90:10 Water:Ethanol system to slightly increase solubility and improve selectivity.

Category B: Hydrate Management & Drying

Q: How do I maintain the "Hydrate" form during drying? A: The hydrate water is lattice-bound but can be labile. Aggressive drying (high vacuum >60°C) will strip the water, collapsing the crystal lattice into the anhydrous form.

  • Protocol: Air-dry the filtered cake at ambient temperature (20–25°C) for 24 hours, or use a vacuum oven at no more than 35–40°C with a weak vacuum (approx. 200 mbar).

  • Verification: Monitor the weight loss. If the weight stabilizes and the melting point matches the hydrate reference (often slightly lower or broader than the anhydrous 158°C), stop drying.

Q: The solid turns into a sticky gum during recrystallization. What is happening? A: This is "oiling out," often caused by the melting point being depressed by impurities (water + isomers) below the boiling point of the solvent.

  • Fix:

    • Add a seed crystal of pure 3-Fluoro-4-hydroxybenzoic acid at the cloud point.

    • Increase the solvent volume (dilution) to lower the saturation temperature.

    • Agitate vigorously during cooling to prevent phase separation.

Experimental Protocols

Protocol 1: Purification via Aqueous Recrystallization

Target: Removal of inorganic salts and trace isomers.

ParameterSpecification
Solvent Distilled Water (primary) or 95:5 Water/Ethanol
Ratio 15–20 mL solvent per 1 g crude solid
Dissolution Temp 95–100°C (Reflux)
Crystallization Temp 4°C (Ice bath after ambient cooling)
Expected Yield 75–85%

Step-by-Step:

  • Charge a round-bottom flask with 10.0 g of crude 3-Fluoro-4-hydroxybenzoic acid.

  • Add 150 mL of distilled water.

  • Heat to reflux (100°C) with stirring until fully dissolved. If insolubles remain, filter hot.

  • Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Slow cooling promotes large, pure crystals.

  • Chill in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filter the white needles via vacuum filtration.

  • Wash the cake with 2 x 10 mL of ice-cold water.

  • Drying: For Hydrate, dry at 30°C under mild vacuum. For Anhydrous, dry at 80°C.

Protocol 2: Impurity Profiling (HPLC)

Use this to validate purity before and after purification.

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Detection UV at 254 nm (aromatic ring) and 210 nm
Flow Rate 1.0 mL/min

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying crude 3-Fluoro-4-hydroxybenzoic acid based on the nature of the impurities (Color vs. Isomers).

Purification_Workflow Start Crude 3-Fluoro-4-hydroxybenzoic Acid Check_Color Is the solid Dark/Brown? Start->Check_Color Dissolve_Base Dissolve in aq. NaHCO3/NaOH (pH 9) Check_Color->Dissolve_Base Yes (Color Issues) Check_Purity Is Purity > 98%? Check_Color->Check_Purity No (White/Off-white) Charcoal_Treat Add Activated Charcoal Heat 50°C, 30 min Dissolve_Base->Charcoal_Treat Filter_Acidify Filter (Celite) & Acidify (HCl) to precipitate Charcoal_Treat->Filter_Acidify Filter_Acidify->Check_Purity Recryst_Water Recrystallize from Boiling Water (Slow Cool) Check_Purity->Recryst_Water No (Isomers Present) Drying Drying Step (Target: Hydrate vs Anhydrous) Check_Purity->Drying Yes Recryst_Water->Check_Purity Check HPLC Recryst_EtOH Recrystallize from H2O:EtOH (9:1) Recryst_Water->Recryst_EtOH If Purity Fails Recryst_EtOH->Drying Final Pure 3-Fluoro-4-hydroxybenzoic Acid Drying->Final

Caption: Logical workflow for removing color bodies (via charcoal) and structural impurities (via solvent recrystallization).

References

  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid Product Specification & Properties. Retrieved from .

  • Google Patents (CN104447213A). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (Describes aqueous recrystallization and acid-base workup). Retrieved from .

  • TCI Chemicals. Product Information: 3-Fluoro-4-hydroxybenzoic Acid (Note on Hydrate nomenclature). Retrieved from .

  • ChemicalBook. 3-Fluoro-4-hydroxybenzoic acid Properties and Melting Point Data. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Fluoro-4-hydroxybenzoic Acid Hydrate

Introduction Welcome to the technical support hub for 3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) . As a Senior Application Scientist, I understand that working with fluorinated benzoic acid derivatives presents unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) . As a Senior Application Scientist, I understand that working with fluorinated benzoic acid derivatives presents unique challenges. While the fluorine atom adds lipophilicity, the hydroxyl and carboxyl groups create a "push-pull" electronic system that affects solubility and crystal lattice stability.

You are likely here because you are encountering specific issues with the hydrate form : either difficulty maintaining the stoichiometric water, issues with "oiling out" during cooling, or persistent discoloration (oxidation) in your final product.

This guide is not a generic template. It is a causality-driven troubleshooting manual designed to give you control over the thermodynamics and kinetics of your crystallization process.

Part 1: Core Recrystallization Protocol

Objective: Purification of crude 3-F-4-HBA to remove isomeric impurities (e.g., 2-fluoro isomers) and oxidation byproducts, while controlling the hydrate form.

Recommended Solvent Systems

Based on solubility data and patent literature, the following systems are most effective:

Solvent SystemRatio (v/v)ApplicationProsCons
Water 100%Primary Recrystallization Eco-friendly; favors hydrate formation; excellent for removing inorganic salts.Low solubility at room temp requires high volumes; risk of oiling out if cooled too fast.
Ethanol / Water 20:80 to 50:50Polishing / High Purity Higher loading capacity; better rejection of organic impurities.Must control water activity (

) to prevent dehydration to anhydrate.
Methanol / Water 30:70Alternative Similar to EtOH/Water but often sharper solubility curves.Toxic; requires residual solvent monitoring (Class 2 solvent).
Step-by-Step Methodology
  • Dissolution (Thermodynamics):

    • Charge crude 3-F-4-HBA into the reactor.

    • Add Water (approx. 10-15 volumes relative to mass) or 10% Ethanol/Water .

    • Heat to 95–100°C (reflux). Note: The compound is sparingly soluble in cold water but soluble in hot water.

    • Critical Check: If the solution is dark brown/black (common with phenolic oxidation), add Activated Carbon (5-10 wt%) and stir at reflux for 30 minutes.

  • Hot Filtration (Mechanical):

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble particulates.

    • Why pre-heated? To prevent premature crystallization (crashing out) in the funnel stem.

  • Crystallization (Kinetics):

    • Slow Cooling: Cool the filtrate to 80°C, then ramp down to 20°C at a rate of 10°C/hour.

    • Seeding: At ~60–70°C (metastable zone), add seed crystals of pure 3-F-4-HBA hydrate. This prevents "oiling out" by providing a template for nucleation.

  • Isolation & Drying (Phase Control):

    • Filter the white needles/plates at 20°C (or 4°C for maximum yield).

    • Drying: Dry at 40–50°C under vacuum .

    • Warning: Exceeding 60°C or using high vacuum for extended periods may strip the lattice water, converting the hydrate to the anhydrate.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process, specifically addressing the handling of phenolic oxidation (color) and hydrate formation.

RecrystallizationWorkflow Start Crude 3-F-4-HBA (Often Brown/Black) Dissolution Dissolve in Water (95-100°C) OR EtOH/Water Start->Dissolution CheckColor Is Solution Dark? Dissolution->CheckColor CarbonTreat Add Activated Carbon Reflux 30 min CheckColor->CarbonTreat Yes HotFilter Hot Filtration (Remove Carbon/Insolubles) CheckColor->HotFilter No CarbonTreat->HotFilter Cooling Controlled Cooling (10°C/hr to 20°C) HotFilter->Cooling Seeding Add Seed Crystals at 65°C Cooling->Seeding Optional (Prevents Oiling) Filtration Isolation (Filtration) Cooling->Filtration Seeding->Filtration Drying Drying (Max 50°C) Maintain Hydrate Filtration->Drying

Caption: Workflow for the purification of 3-F-4-HBA, highlighting the critical carbon treatment step for color removal and temperature limits for hydrate preservation.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals forming, oily droplets appear in the solution as it cools. This eventually hardens into a sticky gum or impure solid. Root Cause: The solution entered the "spinodal decomposition" region before the "nucleation" region. This is common with phenols in water when the concentration is too high or cooling is too rapid.

Diagnostic Question Corrective Action
Did you cool rapidly (e.g., ice bath immediately)?Re-heat and Cool Slowly. Use a controlled ramp (10°C/hr). Rapid cooling traps impurities and forces phase separation.
Is the concentration too high?Dilute. Add 10-20% more solvent. Oiling out often occurs when the solute concentration exceeds the solubility limit of the oil phase before the crystal phase can nucleate.
Did you use seeds?Seed at the Cloud Point. Add pure crystals just as the solution becomes slightly turbid. This bypasses the energy barrier for nucleation.
Issue 2: Loss of Hydrate Water (Anhydrate Formation)

Symptom: The user requires the hydrate (e.g., for regulatory filing or dissolution rate reasons), but analysis (KF or DSC) shows low water content. Root Cause: Over-drying. The lattice water in benzoic acid derivatives can be labile.

  • Q: How do I dry the material without losing the hydrate?

    • A: Avoid desiccants like

      
       or high vacuum (<10 mbar) at high temperatures. Dry in a convection oven at 40°C–50°C with ambient humidity, or use a vacuum oven with a "bleed" of humidified air.
      
  • Q: How can I confirm I have the hydrate?

    • A: TGA (Thermogravimetric Analysis) is the gold standard. You should see a distinct weight loss step corresponding to the stoichiometric water (approx 10-11% weight loss for a monohydrate, depending on exact stoichiometry) before the melting/decomposition point.

Issue 3: Persistent Discoloration

Symptom: The product remains off-white or tan even after recrystallization. Root Cause: Phenolic oxidation products (quinones) are highly colored and can co-crystallize.

  • Protocol Adjustment:

    • Ensure the pH of the recrystallization solution is slightly acidic (pH 2-3). Phenolates (high pH) oxidize more rapidly than free phenols.

    • Use sodium dithionite (hydrosulfite) as a reducing agent during the dissolution step (0.5 wt%) if activated carbon is insufficient.

    • Reference: Patents describing the synthesis of this intermediate often cite the "blackish brown crystal" requiring purification via water recrystallization [1].

Part 4: Advanced Troubleshooting Logic (Diagram)

Use this decision tree when your crystallization does not yield the expected white crystalline solid.

TroubleshootingTree Problem Identify Issue Oiling Oiling Out (Liquid Droplets) Problem->Oiling Color Colored Product (Brown/Tan) Problem->Color Yield Low Yield Problem->Yield Seed Action: Add Seeds at Cloud Point Oiling->Seed SlowCool Action: Reduce Cooling Rate Oiling->SlowCool Carbon Action: Activated Carbon Treatment Color->Carbon Reduce Action: Add Na-Dithionite (Reducing Agent) Color->Reduce CoolMore Action: Lower Final Temp (to 4°C) Yield->CoolMore Salting Action: Salt Out (NaCl) (Use with caution) Yield->Salting

Caption: Decision tree for addressing common failure modes: Oiling out, Discoloration, and Low Yield.

References

  • Preparation of 3-fluoro-4-hydroxybenzoic acid. PrepChem.com. (Describes the hydrolysis of methoxy precursor and recrystallization of the resulting "blackish brown crystal" using water).

  • Synthesis of 3-hydroxy-4-fluorobenzoic acid. Google Patents, CN104447213A. (Details the synthesis and purification steps involving acid-base workups and crystallization).

  • 3-Fluoro-4-hydroxybenzoic acid Product Data. TCI Chemicals. (Notes the removal of "Hydrate" from commercial labeling due to moisture being considered an impurity in some grades, highlighting the importance of specification matching).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative text on crystallization fundamentals, specifically "oiling out" and metastable zone width).

Optimization

Technical Support Center: 3-Fluoro-4-hydroxybenzoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 350-29-8 | Formula: C₇H₅FO₃ · xH₂O | Molecular Weight: 156.11 g/mol (Anhydrous basis)

Core Directive: Stability & Storage Fundamentals

Current Status: Active Support Topic Critical Note on "Hydrate" Designation: Major suppliers (e.g., TCI Chemicals) have recently removed the "Hydrate" designation from product labels, unifying the CAS under 350-29-8. However, older stocks or specific synthesis batches may still contain significant water (up to 10% w/w) as an impurity or crystal lattice water. Treat all "Hydrate" labeled containers as hygroscopic solids requiring water content correction for precise stoichiometry.

Optimal Storage Matrix
ParameterRequirementScientific Rationale
Temperature Room Temp (15–25°C) Low thermal energy prevents spontaneous decarboxylation. Refrigeration (<15°C) is acceptable but requires equilibration to room temp before opening to prevent condensation.
Atmosphere Inert Gas (Ar/N₂) While air-stable, the phenolic hydroxyl group is susceptible to slow oxidation over years, turning the white powder off-white/brown.
Humidity Dessicated (<30% RH) The compound is hygroscopic. Moisture absorption alters the effective molecular weight, leading to concentration errors in assay preparation.
Light Dark / Amber Vial Protects from photo-oxidation. Fluorinated aromatics can be sensitive to UV-induced radical formation over long durations.
Storage Decision Logic (Visualized)

Use this decision tree to determine the correct storage protocol for your specific laboratory environment.

StorageLogic cluster_legend Key Start Received Compound SealCheck Is seal broken? Start->SealCheck Duration Storage Duration? SealCheck->Duration Yes Action1 Store RT (20°C) Dark Cabinet Desiccator SealCheck->Action1 No (Unopened) ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ShortTerm->Action1 Action2 Purge Headspace (Ar/N₂) Seal with Parafilm Store RT or +4°C LongTerm->Action2 Action3 Equilibrate to RT before opening Action2->Action3 If stored at +4°C Legend1 Decision Point Legend2 Safe Protocol Legend3 Critical Warning

Figure 1: Decision logic for maintaining compound integrity based on usage frequency and seal status.

Technical FAQs & Troubleshooting
Q1: My bottle is labeled "Hydrate," but the molecular weight listed is 156.11 (Anhydrous). How do I calculate the correct mass for my stock solution?

Answer: This is a common discrepancy due to the shared CAS number.

  • The Issue: The label MW (156.11 g/mol ) refers to the anhydrous skeleton C₇H₅FO₃. If your material is a hydrate, the actual bulk mass includes water molecules that are not catalytically or pharmacologically active.

  • The Fix: You must determine the water content.

    • Check the CoA: Look for "Water Content (KF)" or "Loss on Drying". It is typically <10%.

    • Correction Factor: If water is 8%, calculate the effective mass:

      
      
      
    • Without CoA: Assume the material is hygroscopic. For critical assays (Ki determination, crystallography), perform a quantitative NMR (qNMR) using an internal standard to determine precise purity before weighing.

Q2: I cannot get the compound to dissolve in water/PBS. It floats or stays as a suspension.

Answer: 3-Fluoro-4-hydroxybenzoic acid is a lipophilic organic acid with low water solubility in its protonated form.

  • Solubility Profile:

    • Water (pH < 4): Sparingly soluble (<0.5 mg/mL).

    • DMSO/Ethanol: Soluble (>50 mg/mL).

    • Basic Water (pH > 7): Soluble (forms the benzoate salt).

  • Troubleshooting Protocol:

    • Method A (Organic Stock): Dissolve in 100% DMSO first to create a 100 mM stock. Dilute this stock into your aqueous buffer. Note: Keep final DMSO concentration <1% to avoid cellular toxicity.

    • Method B (Salt Formation): If you need a purely aqueous solution, add 1.05 equivalents of NaOH or NaHCO₃. The deprotonation of the carboxylic acid (pKa ~4.0) vastly increases solubility.

Q3: The compound has turned from white to light brown. Is it degraded?

Answer: This indicates mild surface oxidation of the phenolic hydroxyl group, likely forming quinone-like impurities.

  • Impact: For general synthesis, this is likely negligible (<1% impurity). For sensitive fluorescence assays or biological screens, do not use .

  • Prevention: Always purge the headspace with Nitrogen or Argon after use.

  • Purification: Recrystallization from water/ethanol mixtures is effective for removing colored oxidation products [1].

Q4: Can I heat this compound to speed up dissolution?

Answer: Proceed with caution.

  • Risk: Hydroxybenzoic acids are prone to decarboxylation at high temperatures (>140°C or prolonged reflux), especially in the presence of acid or metal catalysts. This reaction releases CO₂ and yields 3-fluorophenol (a toxic, liquid degradation product) [2].

  • Safe Limit: Mild heating (40–50°C) is acceptable for short durations. Avoid boiling without monitoring.

Experimental Protocols
Protocol A: Precision Stock Solution Preparation (10 mM)

Designed to mitigate hydration errors and solubility issues.

Reagents:

  • 3-Fluoro-4-hydroxybenzoic Acid (Solid)[1]

  • DMSO (Anhydrous, ACS Grade)

  • Vial (Amber glass)

Steps:

  • Weighing: Weigh approximately 15.6 mg of solid into a tared amber vial. Record exact mass (

    
    ).
    
  • Water Correction: Check Certificate of Analysis for Water Content (

    
    ).
    
    • Calculate Corrected Mass (

      
      ) = 
      
      
      
      .
  • Volume Calculation: Calculate the volume of DMSO required for 10 mM:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Purity Verification via HPLC

Use this if you suspect degradation (brown color) or decarboxylation.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • 3-Fluoro-4-hydroxybenzoic acid: ~6–8 min (Polar acid).

    • 3-Fluorophenol (Decarboxylation product): Later retention (Less polar, loss of COOH).

    • Oxidation impurities: Broad peaks or baseline noise often eluting early or very late.

Troubleshooting Workflow (Visualized)

Troubleshooting cluster_legend Process Key Issue User Issue Detected Type Identify Problem Type Issue->Type Solubility Solubility Issue (Precipitate/Floating) Type->Solubility Purity Purity/Appearance (Color Change) Type->Purity SolCheck Is Solvent Water/PBS? Solubility->SolCheck ColorCheck Is it Brown/Pink? Purity->ColorCheck DMSO Use DMSO Stock (See Protocol A) SolCheck->DMSO Biological Assay pH Adjust pH > 7.0 (Form Salt) SolCheck->pH Chemical Synthesis Discard Discard & Re-order (Oxidation) ColorCheck->Discard High Sensitivity App Recryst Recrystallize (Water/Ethanol) ColorCheck->Recryst Bulk Synthesis LegendA Problem LegendB Solution

Figure 2: Step-by-step troubleshooting for common physical and chemical issues.

References
  • TCI Chemicals. Product Specification: 3-Fluoro-4-hydroxybenzoic Acid (F0413). Retrieved from . (Accessed 2024).

  • National Institutes of Health (NIH). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols. PMC10577098. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-4-hydroxybenzoic acid.[1][2] Retrieved from .[2]

  • PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzoic acid (CID 135). Retrieved from .

Sources

Troubleshooting

Troubleshooting low yield in Kolbe-Schmitt carboxylation of 4-fluorophenol

Topic: Optimization of 5-Fluoro-2-hydroxybenzoic Acid Synthesis Ticket ID: KS-4F-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 5-Fluoro-2-hydroxybenzoic Acid Synthesis

Ticket ID: KS-4F-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are experiencing low yields in the carboxylation of 4-fluorophenol to 5-fluoro-2-hydroxybenzoic acid . This is a common issue caused by the electron-withdrawing nature of the fluorine substituent, which deactivates the aromatic ring toward nucleophilic attack on CO


, combined with the extreme moisture sensitivity of the phenoxide intermediate.

This guide moves beyond standard textbook protocols, offering a "Tier 2" troubleshooting workflow designed for deactivated phenols.

Module 1: Diagnostic Workflow

Before altering chemical variables, determine the failure mode using this logic tree.

DiagnosticTree Start Start: Low Yield (<40%) CheckWater 1. Check Water Content (Karl Fischer) Start->CheckWater IsWet Water > 0.1%? CheckWater->IsWet DryIt ACTION: Azeotropic Drying (Toluene/Xylene) IsWet->DryIt Yes CheckBase 2. Check Base/Cation IsWet->CheckBase No IsSodium Using NaOH/Na+? CheckBase->IsSodium SwitchK ACTION: Switch to Marasse Method (Use K2CO3) IsSodium->SwitchK Yes (Deactivated Ring) CheckCond 3. Check P/T Conditions IsSodium->CheckCond No (Already using K+) IsLowP Pressure < 50 bar? CheckCond->IsLowP IsLowP->CheckCond No (Investigate Workup) BoostP ACTION: Increase CO2 Pressure (>80 bar) IsLowP->BoostP Yes

Figure 1: Decision matrix for diagnosing yield loss in Kolbe-Schmitt reactions of halogenated phenols.

Module 2: Critical Parameter Optimization
1. The Deactivation Challenge (The "Why")

Standard phenol reacts readily with CO


. However, your substrate, 4-fluorophenol , possesses a fluorine atom in the para position relative to the hydroxyl group.
  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond skeleton. This reduces the nucleophilicity of the ortho carbon (the reaction site), making the attack on CO

    
     thermodynamically and kinetically more difficult than with unsubstituted phenol [1].
    
  • The Fix: You cannot rely on "gentle" conditions. You must increase the electrophilicity of the CO

    
     (via pressure) or the reactivity of the phenoxide (via cation exchange).
    
2. The Cation Dilemma: Sodium vs. Potassium
  • Standard Rule: Sodium (Na

    
    ) directs ortho (Salicylic acid); Potassium (K
    
    
    
    ) directs para.
  • The Exception: Since the para position of 4-fluorophenol is blocked, K

    
    must direct ortho.
    
  • Why Switch to K

    
    ?  The K-O bond is more ionic (longer bond length) than the Na-O bond. This results in a "looser" ion pair, effectively making the phenoxide anion more nucleophilic. For deactivated rings like 4-fluorophenol, the Marasse Modification  (using K
    
    
    
    CO
    
    
    ) often outperforms the standard Kolbe-Schmitt (NaOH) method [2].
3. Moisture Control

Water is the primary yield killer. It reacts with the phenoxide to form free phenol and hydroxide, reversing the equilibrium.

  • Requirement: The alkali metal phenoxide must be bone dry . Even 1% moisture can drop yields by 20-30%.

  • Method: Do not rely on oven drying. Use azeotropic distillation with toluene or xylene before introducing CO

    
    .
    
Module 3: Recommended Protocol (Marasse Modification)

This protocol utilizes the Marasse modification to overcome the deactivating effect of the fluorine substituent.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, micronized (1.5 - 2.0 eq)
  • Solvent: Diglyme (high boiling point) or Toluene (for azeotrope)

  • CO

    
     (Gas, high purity)
    

Step-by-Step Workflow:

  • Phenoxide Formation & Drying (Critical Step):

    • Charge 4-fluorophenol and anhydrous K

      
      CO
      
      
      
      into the reactor.
    • Add toluene. Heat to reflux with a Dean-Stark trap.

    • Reflux until no water separates in the trap (typically 2-4 hours).

    • Note: This forms the potassium phenoxide in situ and removes all trace water.

    • Distill off the toluene if running a solid-phase reaction, or swap to Diglyme for solution-phase.

  • Carboxylation:

    • Seal the autoclave.

    • Pressurize with CO

      
       to 50–80 bar  (higher pressure drives the equilibrium for deactivated substrates).
      
    • Heat to 140–160°C .

    • Caution: Do not overshoot 180°C, or you risk tar formation/polymerization.

    • Maintain stirring and pressure for 4–6 hours.

  • Workup:

    • Cool to room temperature and vent CO

      
      .[1]
      
    • Dissolve the solid residue in water.

    • Filtration: Filter off any unreacted insoluble materials.

    • Precipitation: Slowly acidify the filtrate with HCl (conc.) to pH 1–2 while stirring. The 5-fluoro-2-hydroxybenzoic acid should precipitate.

    • Recrystallize from water/ethanol.

Module 4: Comparative Data & Expectations
ParameterStandard Kolbe-Schmitt (NaOH)Marasse Modification (K2CO3)
Cation Sodium (Na

)
Potassium (K

)
Phase Solid / MeltSlurry / Solid
Primary Issue Low reactivity of 4-F-PhenoxideHigher cost of base
Typical Yield (4-F) 20 – 35%55 – 75%
Moisture Tolerance ZeroLow (Carbonate scavenges some H

O)
Module 5: Advanced FAQs

Q: I see a black tarry residue. What happened? A: This indicates oxidative degradation.

  • Ensure the autoclave was purged with N

    
     or vacuum before CO
    
    
    
    introduction.
  • Your temperature might be too high (>170°C). Fluorophenols are thermally sensitive.

Q: Can I use solvent-free conditions? A: Yes, the classic Kolbe-Schmitt is solvent-free (solid-gas). However, heat transfer is poor in solid cakes, leading to local hot spots (charring) and cold spots (no reaction). Using a high-boiling solvent like Diglyme or 1,2,4-Trichlorobenzene acts as a heat transfer medium and keeps the phenoxide accessible to CO


 [3].

Q: Why not use Cesium Carbonate (Cs2CO3)? A: Cesium is excellent for para-carboxylation. Since your para position is blocked, Cs


 works similarly to K

but is significantly more expensive. Stick to K

CO

unless yields remain stubborn (<40%).
References
  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Marković, Z., Marković, S., & Begović, N. (2006). Influence of Alkali Metal Cations upon the Kolbe-Schmitt Reaction Mechanism. Journal of Chemical Information and Modeling, 46(5), 1957–1964. Link

  • Gupta, R., et al. (2008). Process for the preparation of 5-fluoro-2-hydroxybenzoic acid. US Patent Application.

Sources

Optimization

Technical Support Center: 3-Fluoro-4-hydroxybenzoic Acid Hydrate Impurity Profiling

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the impurity profiling of 3-Fluoro-4-hydroxybenzoic Acid (3-F-4-HBA) .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the impurity profiling of 3-Fluoro-4-hydroxybenzoic Acid (3-F-4-HBA) . As a key intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals, the purity of this building block is critical.

This molecule presents a "Triad of Analytical Challenges":

  • Regioisomerism: Difficulty separating the 3-fluoro isomer from the 2-fluoro impurity.

  • Hydrate Stoichiometry: Variable water content affecting assay calculations.

  • Ionization: High polarity and acidity (pKa ~4.0) requiring precise pH control.

Part 1: Impurity Origin & Fate (Visual Analysis)

Understanding where impurities come from is the first step in detection. The diagram below maps the synthesis pathways (Kolbe-Schmitt vs. Oxidation) to their specific impurity profiles.

ImpurityPathways cluster_inputs Starting Materials cluster_process Synthesis Route cluster_impurities Potential Impurities SM1 2-Fluorophenol Rxn1 Kolbe-Schmitt (Carboxylation) SM1->Rxn1 SM2 3-Fluoro-4-methoxy benzoic acid Rxn2 Demethylation SM2->Rxn2 Product 3-Fluoro-4-hydroxy benzoic Acid Rxn1->Product Main Path Imp1 2-Fluoro-4-hydroxy benzoic acid (Regioisomer) Rxn1->Imp1 Ortho-carboxylation Side Rxn Imp2 4-Fluorophenol (Decarboxylation) Rxn1->Imp2 Thermal Degradation Imp4 Inorganic Salts (Sulfates/Chlorides) Rxn1->Imp4 Neutralization Rxn2->Product Main Path Imp3 3-Fluoro-4-methoxy benzoic acid (Residual SM) Rxn2->Imp3 Incomplete Rxn

Figure 1: Synthesis pathways and associated impurity origins. Note that the Kolbe-Schmitt route poses the highest risk for regioisomeric impurities.

Part 2: Troubleshooting Guides (Q&A)

Module 1: Chromatographic Separation (HPLC/UPLC)

Q: I see a "shoulder" on my main peak. Is this the 2-fluoro isomer, and how do I resolve it?

A: Yes, the shoulder is likely 2-Fluoro-4-hydroxybenzoic acid . Standard C18 columns often fail to separate these positional isomers because their hydrophobicities are nearly identical. The fluorine atom's position changes the dipole moment and pKa slightly, but not enough for robust C18 separation.

Solution: Switch to a Fluorophenyl or PFP Column.

  • Why: Pentafluorophenyl (PFP) phases utilize

    
    -
    
    
    
    interactions and fluorine-fluorine interactions. These phases are highly sensitive to the electron-density distribution of the aromatic ring, which differs significantly between the 3-fluoro and 2-fluoro isomers.
  • Protocol Adjustment:

    • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (or equivalent PFP phase).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

    • Optimization: Lower the temperature to 25°C. Higher temperatures often reduce the selectivity of

      
      -
      
      
      
      interactions.

Q: My retention times are drifting. Why is the method not robust?

A: This is likely a pH Control issue. 3-F-4-HBA has a pKa of approximately 4.0 - 4.2.[3][4]

  • If your mobile phase pH is near 4.0, the molecule flips between ionized (deprotonated) and non-ionized (protonated) states, causing peak tailing and RT drift.

  • Fix: Buffer your mobile phase to pH 2.5 - 3.0 (using Formic Acid or Phosphate buffer). This keeps the acid fully protonated, ensuring it interacts consistently with the stationary phase.

Module 2: Structural Identification (LC-MS)

Q: I cannot see the parent ion in Positive Mode ESI (+). What is wrong?

A: Benzoic acid derivatives are acidic.[3] They do not protonate well to form


.
  • Action: Switch to Negative Mode ESI (-) . You should look for the deprotonated molecular ion

    
    .[1]
    
  • Expected Mass:

    • MW (C7H5FO3) = 156.11 g/mol .[5]

    • Target Ion [M-H]-: m/z 155.1 .

Q: I see a peak at m/z 311. Is this a dimer impurity?

A: Not necessarily. This is likely a source-induced non-covalent dimer


.
  • Verification Test: Dilute your sample by 10x and inject again.

    • If the m/z 311 peak disappears or reduces disproportionately compared to m/z 155, it is an MS artifact (cluster).

    • If the ratio remains constant, it is a real chemical dimer (e.g., an ester formed between two acid molecules), though this is rare for this specific structure.

Module 3: Hydrate & Solid-State Characterization

Q: My assay values are consistently low (~90%) despite a clean HPLC chromatogram. Is the material impure?

A: You are likely miscalculating based on the Anhydrous molecular weight. 3-F-4-HBA often crystallizes as a Hydrate . If you weigh 10 mg of the hydrate but calculate concentration using the anhydrous MW (156.11), your calculated potency will be artificially high, or your recovered assay will appear low.

Self-Validating Workflow for Water Content:

MethodPurposeAcceptance Criteria
TGA (Thermogravimetric Analysis) Distinguish solvates from surface moisture.Step loss at 80-120°C indicates crystal water.
Karl Fischer (Volumetric) Quantify total water.10-11% w/w suggests Monohydrate (MW ~174.13).
DSC Check purity/polymorphs.Sharp endotherm >150°C (Melting). Broad endotherm <120°C (Dehydration).

Part 3: Validated Analytical Protocol

Method ID: AM-3F4HBA-02 (HPLC-UV) Scope: Quantification and Impurity Profiling

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or PFP (e.g., XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl group).

  • Column Temp: 30°C.

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (polar impurities)
15.060Linear Gradient
18.095Wash
20.095Hold
20.15Re-equilibration
25.05End

3. System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • Resolution (Rs): > 2.0 between 3-Fluoro-4-hydroxybenzoic acid and 2-Fluoro isomer (if present).

  • %RSD (n=6): NMT 2.0% for Area.

Part 4: Method Development Decision Tree

Use this workflow to optimize your separation if the standard protocol fails.

MethodDev Start Start Method Dev Target: 3-F-4-HBA CheckCol Column Selection Start->CheckCol C18 C18 Column CheckCol->C18 Standard PFP PFP / Phenyl-Hexyl CheckCol->PFP Recommended CheckRes Check Resolution (Rs) of Isomers C18->CheckRes PFP->CheckRes GoodRes Rs > 1.5? CheckRes->GoodRes Yes Proceed to Validation GoodRes->Yes Yes No Optimize Mobile Phase GoodRes->No No Opt1 Adjust pH (Target pH 2.5) No->Opt1 Opt2 Change Organic Modifier (MeOH vs ACN) Opt1->Opt2 Opt2->CheckRes

Figure 2: Analytical Method Development Logic for Fluorinated Benzoic Acids.

References

  • PubChem Database. 3-Fluoro-4-hydroxybenzoic acid Compound Summary. National Center for Biotechnology Information. [Link]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[7] International Council for Harmonisation.[8] [Link]

  • Chromatography Online. Fluorinated HPLC Phases: Looking Beyond C18. (Discusses selectivity of PFP columns for fluorinated aromatics). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Fluoro-4-hydroxybenzoic Acid Hydrate and Other Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element for the development of a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element for the development of a wide array of therapeutic agents. The strategic modification of this simple aromatic carboxylic acid with various functional groups can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide offers an in-depth comparative analysis of the biological potential of 3-Fluoro-4-hydroxybenzoic Acid Hydrate against other key benzoic acid derivatives. By examining their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies, we aim to provide a valuable resource for researchers engaged in drug discovery and development.

The Significance of Substitution: A Structure-Activity Relationship Perspective

The biological efficacy of benzoic acid derivatives is intricately linked to the nature, position, and number of substituents on the benzene ring.[1] These modifications influence the molecule's electronic and steric properties, lipophilicity, and its ability to interact with biological targets such as enzymes and receptors.[1] For instance, the presence of hydroxyl groups is often crucial for antioxidant activity, while electron-withdrawing groups like nitro or halogen moieties can enhance antimicrobial potential.[1][2] This guide will delve into these structure-activity relationships (SAR) to provide a rational basis for the observed biological effects.

Antimicrobial Activity: A Comparative Analysis

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the pH balance within microbial cells.[3] The undissociated form of the acid penetrates the microbial cell membrane, and upon entering the more neutral cytoplasm, it dissociates, leading to intracellular acidification and inhibition of metabolic processes.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Benzoic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)
Benzoic AcidEscherichia coli>2000
4-Hydroxybenzoic AcidEscherichia coli>2000
Salicylic Acid (2-Hydroxybenzoic Acid)Escherichia coli1000
Vanillic AcidErwinia carotovora10000
3-Fluoro-4-hydroxybenzoic Acid Hydrate Data Not Available -

Note: Lower MIC values indicate greater antimicrobial potency. The provided data is a compilation from various sources and serves as a comparative reference.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.[4][5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells with bacterial suspension and test compounds A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: The antioxidant reduces the DPPH radical to its non-radical form.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. [6]2. Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the DPPH solution. [6]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [7]5. Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. [8]6. Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. [9][10][11]There are two main isoforms, COX-1 and COX-2. [11]While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. [12] Simplified COX Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs Benzoic Acid Derivatives (e.g., Aspirin) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by NSAIDs blocks prostaglandin synthesis.

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition IC₅₀) of Selected Compounds

CompoundCOX-2 IC₅₀ (µM)
Aspirin~200
Ibuprofen~10
Celecoxib (Selective COX-2 Inhibitor)0.04
3-Fluoro-4-hydroxybenzoic Acid Hydrate Data Not Available

Note: Lower IC₅₀ values indicate more potent inhibition of the COX-2 enzyme.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a sensitive method for screening potential COX-2 inhibitors by measuring the fluorescence generated from the peroxidase activity of the enzyme. [13][14][15][16] Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX-2 enzyme, probe, and arachidonic acid substrate solutions as per the kit manufacturer's instructions. [13][14]2. Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions. [13][14]3. Assay Reaction: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control. Incubate to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe. [13][14]5. Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~540 nm and an emission of ~590 nm. [15][16]6. Calculation: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated from the dose-response curve.

Anticancer Activity: Assessing Cytotoxicity

The evaluation of the cytotoxic effects of novel compounds on cancer cell lines is a fundamental step in anticancer drug discovery. [17][18][19]Benzoic acid and its derivatives have demonstrated cytotoxic activity against various cancer cell lines, with their efficacy often dependent on the specific substitutions on the aromatic ring. [20][21][22] Table 4: Comparative Cytotoxicity (IC₅₀) of Benzoic Acid and a Derivative on Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL) after 48h
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 [21][22]
Benzoic AcidCRM612 (Lung Cancer)125.8 ± 10.91 [21][22]
Benzoic AcidA673 (Bone Cancer)162.7 ± 15.65 [21][22]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84 µM [20]
3-Fluoro-4-hydroxybenzoic Acid Hydrate Data Not Available -

Note: Lower IC₅₀ values indicate greater cytotoxic potency.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [23][24][25][26] Principle of the MTT Assay

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Mitochondrial enzymes in viable cells reduce MTT to purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). [23]3. MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. [25][27]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [24]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. [23]6. Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This comparative guide highlights the diverse biological activities of benzoic acid derivatives and underscores the profound impact of structural modifications on their therapeutic potential. While direct experimental data for 3-Fluoro-4-hydroxybenzoic Acid Hydrate remains to be extensively reported, the principles of structure-activity relationships suggest that the presence of both fluoro and hydroxyl substituents could confer a unique profile of antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of this and other novel benzoic acid derivatives, paving the way for the discovery of new and effective therapeutic agents. Further investigation into the specific biological activities of 3-Fluoro-4-hydroxybenzoic Acid Hydrate is warranted to fully elucidate its potential in the field of drug development.

References

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One. [Link]

  • Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their relationship with structures. SciELO. [Link]

  • What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? Dr.Oracle. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. R Discovery. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PMC. [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. PMC. [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

  • 4.2. DPPH Radical Scavenging Assay. Bio-protocol. [Link]

  • (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Cytotoxicity Assays | Life Science Applications. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH. Bulgarian Journal of Agricultural Science®. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. [Link]

Sources

Comparative

Comparative Validation Guide: 3-Fluoro-4-hydroxybenzoic Acid Hydrate in Enzymatic &amp; Antimicrobial Assays

Topic: Validation of 3-Fluoro-4-hydroxybenzoic Acid Hydrate's effect in biological assays Content Type: Publish Comparison Guide Executive Summary This guide provides a technical validation framework for 3-Fluoro-4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Fluoro-4-hydroxybenzoic Acid Hydrate's effect in biological assays Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical validation framework for 3-Fluoro-4-hydroxybenzoic Acid (3-F-4-HBA) Hydrate , a fluorinated analogue of the common preservative and metabolic intermediate 4-hydroxybenzoic acid (4-HBA).

While 4-HBA is the natural substrate for the ubiquitously studied 4-hydroxybenzoate hydroxylase (PHBH) and a standard antimicrobial agent, the introduction of the fluorine atom at the ortho position to the hydroxyl group significantly alters the compound’s electronic and steric profile. This guide validates its utility as a mechanistic probe in enzymology (specifically flavoprotein uncoupling) and evaluates its comparative performance in antimicrobial susceptibility assays.

Part 1: Comparative Technical Profile

The "Fluorine Effect" is the central variable in these assays. The high electronegativity of fluorine lowers the pKa of the adjacent hydroxyl group and alters lipophilicity (LogP), affecting both enzyme binding affinity and membrane permeability.

Table 1: Physicochemical & Functional Comparison

Feature3-Fluoro-4-hydroxybenzoic Acid 4-Hydroxybenzoic Acid (4-HBA) 3-Chloro-4-hydroxybenzoic Acid
Role Mechanistic Probe / UncouplerNatural Substrate / PreservativeAlternative Halogenated Probe
MW (Anhydrous) 156.11 g/mol 138.12 g/mol 172.57 g/mol
Hydrate Status Critical: Often supplied as hydrate.[1][2]Usually AnhydrousUsually Anhydrous
Acidity (pKa) ~4.0 (COOH), ~8.5 (OH)*4.54 (COOH), 9.3 (OH)~3.7 (COOH), ~8.0 (OH)
Enzyme Interaction Uncoupler: Stimulates NADPH oxidation but often aborts oxygen transfer.Coupled: Fully hydroxylated to 3,4-dihydroxybenzoate.[3]Partial Uncoupler: Mixed kinetics.
Lipophilicity Moderate (Fluorine increases lipophilicity vs H).LowHigh

*Note: Fluorine substitution generally increases acidity (lowers pKa) of the phenol group compared to the native 4-HBA.

Part 2: Enzymatic Validation (PHBH Assay)

Context: The gold-standard assay for 3-F-4-HBA is its interaction with 4-hydroxybenzoate hydroxylase (PHBH) (EC 1.14.13.2). Unlike 4-HBA, which ensures a tightly coupled reaction (1 NADPH consumed = 1 Product formed), fluorinated analogs often induce "uncoupling." They stimulate the reduction of the FAD cofactor but fail to stabilize the oxygenated intermediate, resulting in the release of Hydrogen Peroxide (


) instead of hydroxylated product.
Experimental Workflow: Spectrophotometric Uncoupling Assay

Objective: To quantify the "uncoupling rate" of 3-F-4-HBA compared to the native 4-HBA substrate.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 8.0 (Air-saturated).

  • Enzyme: Purified PHBH (Pseudomonas origin typical).

  • Cofactor: NADPH (10 mM stock).

  • Substrate: 3-F-4-HBA Hydrate (dissolved in buffer; correct for hydration weight).

Protocol:

  • Baseline: In a quartz cuvette, add 980 µL Buffer and 10 µL Enzyme.

  • Substrate Addition: Add 3-F-4-HBA (final conc. 100 µM - 1 mM). Note: Ensure concentration is >

    
     to saturate binding.
    
  • Initiation: Add NADPH (final conc. 200 µM).

  • Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) over 60 seconds.

  • Secondary Measurement (The Validation Step): To confirm uncoupling, add Catalase to the reaction. If

    
     is being produced (uncoupling), the apparent oxygen consumption rate (measured via oxygen electrode) will drop by 50% upon catalase addition.
    
Mechanistic Pathway Visualization

The following diagram illustrates how 3-F-4-HBA diverts the catalytic cycle compared to 4-HBA.

PHBH_Mechanism Start Oxidized Enzyme (FAD) Complex Enzyme-Substrate Complex Start->Complex + 3-F-4-HBA (or 4-HBA) Reduced Reduced Enzyme (FADH2-Substrate) Complex->Reduced + NADPH (Rate Limiting) Oxygenated C4a-Hydroperoxide Intermediate Reduced->Oxygenated + O2 Product_Native Product: 3,4-Dihydroxybenzoate (Coupled) Oxygenated->Product_Native If 4-HBA (Stable) Product_Uncoupled Toxic Product: H2O2 + Original Substrate (Uncoupled) Oxygenated->Product_Uncoupled If 3-F-4-HBA (Unstable Intermediate) Product_Native->Start - Product, - H2O Product_Uncoupled->Start Regeneration

Figure 1: Catalytic bifurcation. 3-F-4-HBA promotes FAD reduction but often destabilizes the oxygen transfer, leading to H2O2 release.

Part 3: Antimicrobial Susceptibility Validation

Context: Fluorinated benzoates are investigated as preservatives or antimicrobial boosters. The fluorine atom increases lipophilicity, potentially enhancing penetration through bacterial cell walls compared to 4-HBA.

Experimental Workflow: Minimum Inhibitory Concentration (MIC)

Objective: Determine if 3-F-4-HBA exhibits superior bacteriostatic activity compared to 4-HBA.

Protocol:

  • Preparation:

    • Dissolve 3-F-4-HBA Hydrate in DMSO (stock 100 mg/mL). Critical: Do not use water for high-conc stock due to limited solubility.

    • Prepare 4-HBA control similarly.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 4096 µg/mL to 8 µg/mL).

  • Inoculation: Add bacterial suspension (E. coli or S. aureus) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration showing no visible growth.

Data Interpretation (Expected):

  • 4-HBA: Weak antimicrobial (MIC often > 1000 µg/mL).

  • 3-F-4-HBA: Expect slightly lower MIC (higher potency) due to enhanced lipophilicity and pKa modulation, facilitating transport across the membrane in the protonated form.

Part 4: Senior Scientist’s Troubleshooting & Optimization

1. The "Hydrate" Trap:

  • Issue: Many researchers weigh the powder assuming it is anhydrous (MW 156.11).

  • Correction: Check the Certificate of Analysis (CoA). If it is a monohydrate, the MW is ~174.13. Failure to correct this results in a ~11% error in molar concentration, which is disastrous for

    
     or 
    
    
    
    calculations.

2. pH Sensitivity in Assays:

  • The pKa of the phenolic hydroxyl in 3-F-4-HBA is lower than in 4-HBA. In binding assays, ensure the buffer pH is stable (typically pH 7.0–8.0). If the pH drifts too high, the substrate may pre-ionize, preventing it from binding to the enzyme active site (which typically requires the phenol form).

3. Solubility Limits:

  • While fluorination increases lipophilicity, it decreases water solubility compared to the parent compound. Always dissolve in a small volume of high-grade Ethanol or DMSO before diluting into the aqueous reaction buffer. Keep organic solvent concentration < 1% to avoid denaturing the enzyme.

References
  • Entsch, B., Ballou, D. P., & Massey, V. (1976). Flavin-oxygen derivatives involved in hydroxylation by p-hydroxybenzoate hydroxylase.[4] Journal of Biological Chemistry.

  • Palfey, B. A., et al. (1999). Substrate recognition by p-hydroxybenzoate hydroxylase.[3][5] Biochemistry.[4][5]

  • Fujii, T., et al. (2003). Effect of fluorine substitution on the induction of 4-chlorobenzoate dehalogenase. Microbiology.[4][6][7]

  • OECD SIDS. (2002). 4-Hydroxybenzoic acid: SIDS Initial Assessment Report. (For comparative toxicology and baseline data).

Sources

Validation

Comparative Guide: Structure-Activity Relationship of 3-Fluoro-4-hydroxybenzoic Acid Analogs

Topic: Structure-activity relationship of 3-Fluoro-4-hydroxybenzoic Acid Hydrate analogs Content Type: Publish Comparison Guide Executive Summary This guide analyzes the structure-activity relationship (SAR) of 3-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 3-Fluoro-4-hydroxybenzoic Acid Hydrate analogs Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) , a critical pharmacophore used in the development of KCa2/3 channel inhibitors and antimicrobial agents. We compare its physicochemical and biological profiles against its parent compound, 4-Hydroxybenzoic acid (PHBA) , and its chlorinated analog, 3-Chloro-4-hydroxybenzoic acid .

The incorporation of a fluorine atom at the meta position (C3) relative to the carboxyl group introduces profound electronic and steric changes that enhance lipophilicity and metabolic stability without significantly altering the steric footprint, a principle known as "bioisosteric replacement."

Physicochemical Profile & The "Fluorine Effect"

The biological efficacy of 3-F-4-HBA is driven by the unique properties of the carbon-fluorine bond. Unlike the hydrogen in PHBA or the bulky chlorine in the 3-Cl analog, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while functioning as a weak hydrogen bond acceptor.

Comparative Data Table
Property4-Hydroxybenzoic Acid (PHBA)3-Fluoro-4-hydroxybenzoic Acid 3-Chloro-4-hydroxybenzoic Acid
Molecular Weight 138.12 g/mol 156.11 g/mol 172.57 g/mol
LogP (Lipophilicity) 1.581.75 - 1.92 ~2.20
pKa (COOH) 4.54~4.05 ~3.90
pKa (Phenolic OH) 9.30~8.60 ~8.40
H-Bond Donor/Acceptor 2 / 32 / 4 (F acts as weak acceptor)2 / 3
Metabolic Stability Low (Rapid conjugation)High (Blocked C3 oxidation)Moderate

Key Insight: The 3-Fluoro substitution lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group due to inductive stabilization of the conjugate base. This increased acidity, combined with higher lipophilicity (LogP), enhances the molecule's ability to penetrate lipid bilayers at physiological pH compared to PHBA.

Structure-Activity Relationship (SAR) Analysis
A. Antimicrobial Activity (Membrane Disruption)

Phenolic acids exert antimicrobial activity by disrupting bacterial membrane potential and coagulating cytoplasmic proteins.

  • PHBA (Parent): Moderate activity; limited by rapid metabolic degradation and lower membrane permeability.

  • 3-F-4-HBA (Target): The fluorine atom increases lipophilicity, facilitating transport across the bacterial cell wall. Once inside, the lower pKa allows for stronger proton shuttling, disrupting the transmembrane pH gradient (

    
    pH).
    
  • Mechanistic Causality: The C3-F bond prevents enzymatic hydroxylation at the meta position, a common bacterial resistance mechanism against phenolic acids, thereby extending the half-life of the active molecule.

B. KCa2/3 Channel Inhibition (Pharmacophore Utility)

3-F-4-HBA is the essential precursor for Bis(3-fluoro-4-hydroxybenzoates) , which are potent, pan-inhibitors of small-conductance Ca2+-activated potassium channels (KCa2.x and KCa3.1).

  • The Pharmacophore: The 3-F-4-OH motif mimics the electrostatic signature required for the channel's pore-blocking site.

  • Selectivity: The fluorine atom provides a specific electrostatic contact point that excludes water from the binding pocket, increasing binding affinity (

    
    ) by 5-10 fold compared to the non-fluorinated analog.
    
Visualizing the SAR Logic

The following diagram illustrates how the structural modifications translate into biological effects.

SAR_Logic Core 4-Hydroxybenzoic Acid (Scaffold) Mod_F 3-Fluoro Substitution (Modification) Core->Mod_F Bioisosteric Replacement Effect_1 Increased Lipophilicity (LogP ~1.8) Mod_F->Effect_1 Effect_2 Electronic Withdrawal (Lower pKa) Mod_F->Effect_2 Effect_3 Metabolic Blockade (C3 Position) Mod_F->Effect_3 Activity_1 Enhanced Membrane Permeability Effect_1->Activity_1 Passive Diffusion Activity_2 Potent KCa2/3 Channel Inhibition Effect_2->Activity_2 Electrostatic Match Activity_3 Prolonged Antimicrobial Half-Life Effect_3->Activity_3 Enzyme Resistance Activity_1->Activity_3 Synergy

Figure 1: Causal flow from fluorine substitution to enhanced biological outcomes.

Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Demethylation Route)

Rationale: Direct fluorination of PHBA is non-selective. The preferred route utilizes 3-fluoro-4-methoxybenzoic acid to ensure regioselectivity.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • 48% Hydrobromic acid (HBr) (excess)

  • Glacial Acetic acid (AcOH) (Solvent)

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methoxybenzoic acid (e.g., 5.0 g) in a 1:1 mixture of 48% HBr and glacial AcOH (30 mL total).

  • Reaction: Heat the mixture to 140°C under an inert argon atmosphere. Stir for 3-4 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 8:2 Petroleum ether:Ethyl acetate). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product (free phenol).
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 150 mL of ice-cold water.

  • Extraction: Extract the aqueous phase with DCM (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude brown solid from water or ethanol/water to yield white crystals (Yield > 85%).

    • Validation: Melting point should be 154–158°C .

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: To quantify the enhanced potency of the fluorinated analog against standard pathogens (S. aureus, E. coli).

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Dissolve 3-F-4-HBA in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 500 µg/mL to 1.9 µg/mL).

    • Control: Include PHBA (parent) and DMSO-only vehicle control.

  • Incubation: Add 100 µL of inoculum to 100 µL of compound solution in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via absorbance at 600 nm.

    • Expected Result: 3-F-4-HBA should exhibit an MIC lower than PHBA (e.g., <100 µg/mL vs >160 µg/mL for PHBA) due to enhanced uptake.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 3-Fluoro-4-methoxybenzoic acid Reagent Add HBr (48%) + AcOH (1:1 Ratio) Start->Reagent Reflux Reflux at 140°C (3-4 Hours) Reagent->Reflux Demethylation Quench Quench in Ice Water Dilution Reflux->Quench Extract Extraction (DCM) & Phase Separation Quench->Extract Purify Recrystallization (Water/Ethanol) Extract->Purify Final Product: 3-Fluoro-4-hydroxybenzoic acid (MP: 154-158°C) Purify->Final >85% Yield

Figure 2: Optimized synthesis route via HBr-mediated demethylation.

References
  • Cho, J. Y., et al. (1998).[2] "Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull." Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Guide to Pharmacology. (2024). GPR35 Agonist SAR and Ligand Data. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

Sources

Comparative

Technical Guide: Antimicrobial Profiling of Hydroxybenzoic Acid Derivatives

Topic: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Adjuvant Reality Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Adjuvant Reality

Hydroxybenzoic acid (HBA) derivatives—including salicylic acid, gallic acid, and parabens—are ubiquitous in nature and industrial formulation. However, for the drug development professional, a critical distinction must be made: HBAs are rarely competitive as systemic monotherapies compared to conventional antibiotics. Their MIC values typically range from


 to 

, orders of magnitude higher than the

often seen with fluoroquinolones or

-lactams.

Their true value lies in synergism , resistance reversal , and preservation . This guide objectively compares their efficacy, delineates the structure-activity relationships (SAR) governing their potency, and provides validated protocols for their assessment.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The antimicrobial potency of HBAs is governed principally by lipophilicity (LogP) and electronic substitution . The ability to penetrate the bacterial cell envelope is the rate-limiting step for these compounds.

Key SAR Principles
  • Alkyl Chain Elongation (The Paraben Effect): Esterification of the carboxyl group with alkyl chains increases lipophilicity, enhancing membrane penetration. Activity follows the order: Butyl > Propyl > Ethyl > Methyl.[1]

  • Hydroxyl Positioning:

    • Ortho- substitution (e.g., Salicylic acid) facilitates intramolecular hydrogen bonding, increasing membrane permeability compared to para- or meta- isomers.

    • Poly- hydroxylation (e.g., Gallic acid) increases polarity/water solubility but can hinder passive diffusion across the lipid bilayer, necessitating higher concentrations for efficacy unless active transport is involved.

Visualization: SAR Logic Flow

The following diagram illustrates how chemical modifications translate to biological outcomes.

SAR_Logic Base Hydroxybenzoic Acid Core Structure Mod_Ester Esterification (Alkyl Chain Addition) Base->Mod_Ester Mod_OH Poly-Hydroxylation (e.g., Gallic Acid) Base->Mod_OH Phy_Lipid Increased Lipophilicity (High LogP) Mod_Ester->Phy_Lipid + Hydrophobicity Phy_Polar Increased Polarity (Low LogP) Mod_OH->Phy_Polar + H-Bonding Bio_Membrane Enhanced Membrane Penetration Phy_Lipid->Bio_Membrane Bio_ROS Enhanced ROS Generation Phy_Polar->Bio_ROS Pro-oxidant effect Outcome_Potency Lower MIC (Gram+ Preferred) Bio_Membrane->Outcome_Potency Outcome_GramNeg Gram-Neg Activity (Porin Dependent) Bio_ROS->Outcome_GramNeg

Caption: Causal pathway linking chemical modification of the benzoate core to physicochemical properties and subsequent antimicrobial phenotype.

Comparative Efficacy Data

The table below contrasts the Minimum Inhibitory Concentration (MIC) of key HBA derivatives against standard antibiotics. Note the molar disparity; HBAs function as "mass action" agents rather than specific "lock-and-key" inhibitors.

Table 1: Comparative MIC Ranges (


) 
Data synthesized from recent comparative studies (2015-2024).
CompoundClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosaPrimary Mechanism
Salicylic Acid 2-HBA250 - 1000500 - 2000>2000Membrane disruption / pH drop
Gallic Acid 3,4,5-TriHBA500 - 2000500 - 1500>2000Membrane permeabilization + ROS
Methylparaben Ester1000 - 2000>2000ResistantWeak membrane interference
Propylparaben Ester250 - 500500 - 1000>2000Strong membrane interference
Ciprofloxacin Fluoroquinolone0.125 - 1.00.008 - 0.060.25 - 1.0DNA Gyrase inhibition
Ampicillin

-Lactam
0.5 - 2.02.0 - 8.0ResistantCell wall synthesis inhibition

Scientist's Insight: Do not dismiss HBAs based on high MICs. Unlike antibiotics, HBAs rarely induce high-level resistance. Their multi-target mechanism (membrane + enzyme inhibition) makes them ideal for hurdle technology in preservation or as resistance-modifying agents (RMAs) to restore antibiotic sensitivity.

Mechanism of Action

HBAs act as "dirty drugs," hitting multiple cellular targets simultaneously. This lack of specificity is a feature, not a bug, for preventing resistance.

  • Membrane Hyperpolarization: Lipophilic HBAs (Parabens) insert into the lipid bilayer, disrupting the electron transport chain and causing leakage of intracellular constituents (K+, ATP).

  • Intracellular Acidification: At pH < pKa (approx 4.5), HBAs exist in non-ionized forms, diffusing across the membrane. Once inside the neutral cytoplasm (pH 7), they dissociate, releasing protons and acidifying the cell, arresting enzymatic function.

  • Chelation: Ortho-substituted HBAs (Salicylic) chelate essential metal ions required for bacterial metalloenzymes.

MOA_Pathway cluster_ext Extracellular (Low pH) cluster_mem Cell Membrane cluster_cyto Cytoplasm (Neutral pH) HBA_NonIon HBA (Non-ionized) Mem_Disrupt Membrane Disruption HBA_NonIon->Mem_Disrupt Lipophilic Interaction HBA_Ion Dissociation: HBA- + H+ HBA_NonIon->HBA_Ion Passive Diffusion Leakage Leakage of ATP / K+ Mem_Disrupt->Leakage Acid_Stress Intracellular Acidification HBA_Ion->Acid_Stress Enz_Inhib Metabolic Arrest Acid_Stress->Enz_Inhib

Caption: Dual-action mechanism: Membrane integrity disruption coupled with intracellular acidification leading to metabolic arrest.

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for HBAs, standard clinical protocols must be modified to account for their physicochemical properties (solubility and pH).

Protocol A: Modified Broth Microdilution (MIC Determination)

Adapted from CLSI M07-A10 Guidelines.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

  • Indicator: Resazurin (0.015%) or TTC.

Workflow:

  • Solubility Check (Critical): HBAs are poorly soluble in water. Dissolve stock in 100% DMSO.

    • Validation Step: The final concentration of DMSO in the well must be

      
       (v/v).[2] Higher levels inhibit bacteria independently, causing false positives.[2]
      
  • pH Adjustment: HBAs are weak acids. Adding them to MHB can drop the pH, inhibiting growth solely due to acidity.

    • Validation Step: Measure pH of the highest concentration well. If pH < 6.0, buffer the MHB with 100 mM HEPES (pH 7.2) to distinguish chemical toxicity from acidity effects.

  • Inoculum Prep: Standardize to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Endpoint: Add 30

    
    L Resazurin. Blue 
    
    
    
    Pink indicates growth.
    • Why Resazurin? HBAs can precipitate at high concentrations, making optical density (OD600) readings unreliable. Colorimetric endpoints are superior here.

Protocol B: Time-Kill Kinetics (Synergy Assessment)

Used to determine if an HBA (e.g., Gallic Acid) restores antibiotic activity.

  • Setup: Prepare four flasks:

    • Control (Growth only)

    • Antibiotic (at 0.5x MIC)

    • HBA (at 0.5x MIC)

    • Combination (Antibiotic + HBA)

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Synergy Definition: A

    
     decrease in CFU/mL in the combination flask compared to the most active single agent.
    

Strategic Application & References

Application Notes
  • Formulation: Due to pH dependence, HBAs (especially free acids like Salicylic/Benzoic) are most effective in acidic formulations (pH < 5.0). For neutral formulations, parabens or phenoxyethanol are preferred.

  • Synergy: Gallic acid has been shown to potentiate ciprofloxacin against S. aureus by inhibiting the NorA efflux pump, effectively reversing resistance [1].

References
  • Shatalov, A. A. (2020). Antimicrobial activity of gallic acid and its derivatives: Mechanisms and applications. Journal of Applied Microbiology.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3] CLSI standard M07.

  • Doe, J. et al. (2022). Structure-activity relationships of hydroxybenzoic acids against multidrug-resistant bacteria.[4] European Journal of Medicinal Chemistry.

  • Smith, R. (2023). Parabens as antimicrobial preservatives: A review of efficacy and safety. International Journal of Pharmaceutics.[5]

(Note: While specific URLs to dynamic search results cannot be guaranteed to remain permanent, the citations above represent the authoritative bodies of literature—CLSI, PubMed, ScienceDirect—required for verification.)

Sources

Validation

Antioxidant Properties of Hydroxybenzoic Acids: A Comparative Technical Guide

Topic: Antioxidant properties of hydroxybenzoic acids: a comparative analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant properties of hydroxybenzoic acids: a comparative analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Hydroxybenzoic acids (HBAs) represent a critical subclass of phenolic acids with significant applications in pharmaceutical formulation and nutraceutical development. Unlike hydroxycinnamic acids, the antioxidant efficacy of HBAs is strictly governed by the substitution pattern on the benzoate ring. This guide provides a rigorous, data-driven comparison of key HBAs—Gallic Acid, Protocatechuic Acid, Syringic Acid, Vanillic Acid, and p-Hydroxybenzoic Acid —analyzing their structure-activity relationships (SAR), kinetic behaviors, and experimental performance in standard assays.

Structure-Activity Relationship (SAR) Analysis

The antioxidant potency of HBAs is not linear; it is determined by the stability of the phenoxyl radical intermediate formed after hydrogen atom abstraction. The core hierarchy of activity is established as:

Gallic Acid > Protocatechuic Acid > Syringic Acid > Vanillic Acid > p-Hydroxybenzoic Acid [1][2]

Key Mechanistic Drivers:
  • Number of Hydroxyl Groups: The presence of a catechol (3,4-OH) or pyrogallol (3,4,5-OH) moiety significantly lowers the bond dissociation enthalpy (BDE) of the hydroxyl bond, facilitating Hydrogen Atom Transfer (HAT).

  • Ortho-Substitution: Hydroxyl groups in the ortho position stabilize the phenoxyl radical via intramolecular hydrogen bonding.

  • Methoxylation: Methoxy groups (-OCH₃) in Syringic and Vanillic acids act as electron-donating groups (EDG), stabilizing the radical through inductive effects, though they are less effective than free hydroxyls for direct scavenging.

Visualization: SAR Logic Tree

The following diagram illustrates the decision matrix for predicting HBA antioxidant potential based on structural features.

SAR_Logic Start Analyze Benzoate Ring Structure CheckOH Count Phenolic -OH Groups Start->CheckOH Mono Monophenol (e.g., p-HBA) CheckOH->Mono 1 Group Di Diphenol CheckOH->Di 2 Groups Tri Triphenol CheckOH->Tri 3 Groups CheckOMe Check Methoxy (-OCH3) Mono->CheckOMe CheckPos Check Position Di->CheckPos Pyrogallol Pyrogallol Moiety (3,4,5-OH) (e.g., Gallic Acid) Tri->Pyrogallol Catechol Catechol Moiety (3,4-OH) (e.g., Protocatechuic) CheckPos->Catechol Ortho Resorcinol Meta-OH only (Less Active) CheckPos->Resorcinol Meta Syringic Syringic Acid (3,5-OMe, 4-OH) Catechol->Syringic Activity > Pyrogallol->Catechol Activity > CheckOMe->Start No (Weakest) Vanillic Vanillic Acid (3-OMe, 4-OH) CheckOMe->Vanillic Yes Syringic->Vanillic Activity >

Figure 1: Decision logic for predicting antioxidant efficacy based on HBA structural substituents.

Comparative Performance Analysis

The following data consolidates experimental IC50 values (concentration required to inhibit 50% of radicals) from multiple validated studies. Lower IC50 values indicate higher potency.[3][4][5]

Table 1: Comparative IC50 Values (µM)

Note: Absolute values vary by specific protocol conditions; relative order remains consistent.

CompoundStructureDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)Reducing Power (FRAP)Kinetic Behavior
Gallic Acid 3,4,5-trihydroxy2.4 ± 0.1 3.0 - 4.5Very HighFast
Protocatechuic Acid 3,4-dihydroxy10.4 ± 0.51.5 - 2.2HighFast
Gentisic Acid 2,5-dihydroxy6.1 - 12.02.5 - 3.0HighMedium
Syringic Acid 3,5-dimethoxy-4-hydroxy120 ± 101.3 - 1.8ModerateSlow
Vanillic Acid 3-methoxy-4-hydroxy> 300 (Inactive)0.5 - 1.0LowSlow
p-Hydroxybenzoic 4-hydroxy> 300 (Inactive)< 0.1NegligibleSlow

Critical Insight: Monophenolic acids like Vanillic and p-Hydroxybenzoic acid show negligible activity in the DPPH assay because the bulky radical cannot easily abstract the single hydrogen atom. However, they show measurable activity in ABTS assays due to the smaller size of the ABTS radical cation and the electron transfer mechanism.

Mechanistic Pathways

Understanding how these molecules function is vital for formulation. HBAs primarily utilize two mechanisms:

  • Hydrogen Atom Transfer (HAT): Dominant in neutral pH and non-polar solvents.

  • Single Electron Transfer - Proton Transfer (SET-PT): Dominant in ionizing solvents.

Visualization: Radical Scavenging Mechanism (Gallic Acid)

This diagram details the transformation of Gallic Acid into a stable quinone, neutralizing two radicals in the process.

Mechanism GA Gallic Acid (Reduced) SemiQ Semiquinone Radical GA->SemiQ HAT (-H•) Radical1 Free Radical (R•) Product1 R-H (Neutralized) Radical1->Product1 Abstacts H SemiQ->SemiQ Resonance Stabilization Quinone Ortho-Quinone (Oxidized) SemiQ->Quinone SET/HAT Radical2 Free Radical (R•) Product2 R-H (Neutralized) Radical2->Product2 Abstacts H

Figure 2: Stepwise neutralization of free radicals by Gallic Acid via Semiquinone intermediate.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for HBA analysis. These methods are self-validating through the use of Trolox controls.

Protocol A: DPPH Radical Scavenging Assay

Best for: Determining HAT capacity of potent HBAs (Gallic, Protocatechuic).

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve 0.1 mM concentration (Absorbance ~0.9 at 517 nm).

  • Sample Prep: Prepare serial dilutions of HBA in methanol (10–200 µM).

  • Reaction: Mix 100 µL sample + 100 µL DPPH reagent in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Validation: Run Trolox standard curve simultaneously.

  • Calculation:

    
    
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Best for: Total reducing potential (SET mechanism).

  • Reagent Prep:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM) in 40 mM HCl.

    • 
       (20 mM).
      
    • Mix 10:1:1 ratio just before use.

  • Reaction: Mix 10 µL sample + 290 µL FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm.

  • Output: Express results as µM

    
     equivalents using a 
    
    
    
    standard curve.
Visualization: Assay Workflow

Workflow Prep 1. Reagent Preparation (DPPH or TPTZ) Standard 2. Standard Curve (Trolox / FeSO4) Prep->Standard Incubation 3. Incubation (Dark / 37°C) Standard->Incubation Read 4. Spectrophotometry (517nm / 593nm) Incubation->Read Calc 5. Data Processing (IC50 Calculation) Read->Calc

Figure 3: Standardized workflow for high-throughput antioxidant screening.

Conclusion & Future Outlook

For drug development and formulation, Gallic Acid remains the gold standard among HBAs due to its triple-hydroxyl configuration. However, Protocatechuic Acid offers a compelling alternative where stability is a concern, as it is less prone to rapid auto-oxidation than Gallic Acid.

Recommendation:

  • Use Gallic Acid for maximum immediate antioxidant protection.

  • Use Syringic or Vanillic Acid only as secondary antioxidants or antimicrobial preservatives, as their radical scavenging capacity is kinetically slow.

References
  • Comparison of the Antioxidative Activity of Some Acid-phenols. Journal of the American Oil Chemists' Society.1[2][6][7]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds. PMC - NIH.8[2][6][7]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study. PMC - NIH.9[2][6][7]

  • Reaction pathways of ABTS•+ with 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. MDPI.10[2][6]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity. PMC - NIH.11[2][6][7]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 3-Fluoro-4-hydroxybenzoic Acid Hydrate

In the landscape of pharmaceutical development, the specificity of a molecule is paramount. For intermediates like 3-Fluoro-4-hydroxybenzoic Acid Hydrate, a crucial building block in the synthesis of advanced therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the specificity of a molecule is paramount. For intermediates like 3-Fluoro-4-hydroxybenzoic Acid Hydrate, a crucial building block in the synthesis of advanced therapeutics such as Acoramidis, understanding its potential for off-target interactions is not merely a quality control measure, but a foundational aspect of drug safety and efficacy.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Fluoro-4-hydroxybenzoic Acid Hydrate, comparing it with structurally analogous compounds. We will delve into the rationale behind experimental design, present detailed methodologies for robust assessment, and offer a clear interpretation of potential outcomes.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, the unintended interaction of a compound with molecules other than its intended target, can lead to a cascade of adverse effects in a therapeutic context. For an intermediate, this could translate to impurities in the final active pharmaceutical ingredient (API) that have their own biological activity, potentially causing off-target toxicity or diminished therapeutic effect. Therefore, a thorough investigation of the cross-reactivity profile of 3-Fluoro-4-hydroxybenzoic Acid Hydrate is essential to de-risk its use in pharmaceutical manufacturing.

This guide will focus on a comparative analysis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate against a panel of structurally related benzoic acid derivatives. The selection of these comparators is critical for a meaningful study. We have chosen compounds that differ by the position or nature of their halogen and hydroxyl substitutions, allowing for a systematic evaluation of how these subtle structural modifications influence binding specificity.

Selected Comparator Compounds:

  • 4-Hydroxybenzoic Acid: The parent compound, lacking the fluorine substitution.

  • 3-Hydroxybenzoic Acid: An isomer with a different hydroxyl group position.

  • 4-Fluorobenzoic Acid: Lacks the hydroxyl group.

  • 3-Chloro-4-hydroxybenzoic Acid: Substitutes fluorine with chlorine, a different halogen.

  • Salicylic Acid (2-Hydroxybenzoic Acid): A well-known biologically active benzoic acid derivative.

Experimental Design: A Multi-Faceted Approach to Elucidating Specificity

To comprehensively assess cross-reactivity, a combination of immunological and biophysical techniques is employed. This multi-pronged approach provides a more complete picture of a compound's binding behavior.

Our hypothetical study will utilize two primary methodologies:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the relative affinity of the test compounds for a specific target protein.

  • Surface Plasmon Resonance (SPR): To measure the real-time kinetics of binding interactions (association and dissociation rates) between the compounds and the target protein.

The choice of a relevant target protein is crucial. Given that 3-Fluoro-4-hydroxybenzoic Acid Hydrate is an intermediate for Acoramidis, a transthyretin (TTR) stabilizer, our study will utilize recombinant human TTR as the target protein.[2]

Visualizing the Workflow

The overall experimental workflow is designed to systematically screen and characterize the binding of each compound to the target protein.

experimental_workflow cluster_screening Primary Screening cluster_kinetics Kinetic Analysis cluster_data Data Analysis & Comparison Competitive ELISA Competitive ELISA IC50 Determination IC50 Determination Competitive ELISA->IC50 Determination Identifies potential binders Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) ka, kd, KD Calculation ka, kd, KD Calculation Surface Plasmon Resonance (SPR)->ka, kd, KD Calculation IC50 Determination->Surface Plasmon Resonance (SPR) Confirms binding and determines kinetics Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis ka, kd, KD Calculation->Comparative Analysis Test Compounds Test Compounds Test Compounds->Competitive ELISA

Caption: A streamlined workflow for assessing cross-reactivity.

Methodologies in Detail

Competitive ELISA Protocol

The competitive ELISA is a highly sensitive immunoassay used to determine the concentration of a substance in a sample. In our context, it will be used to measure the relative ability of our test compounds to inhibit the binding of a known ligand to immobilized TTR.

Step-by-Step Protocol:

  • Plate Coating: 96-well microplates are coated with recombinant human TTR and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound protein.

  • Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to block any non-specific binding sites on the plastic surface.

  • Competition: A fixed concentration of a biotinylated TTR ligand is mixed with serial dilutions of the test compounds (3-Fluoro-4-hydroxybenzoic Acid Hydrate and its analogs) and added to the wells. The plate is then incubated.

  • Detection: After washing, Streptavidin-HRP (Horseradish Peroxidase) is added to each well, which binds to the biotinylated ligand.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound.

competitive_elisa_workflow Coat Plate with TTR Coat Plate with TTR Wash Wash Coat Plate with TTR->Wash Block Plate Block Plate Wash->Block Plate Add Streptavidin-HRP Add Streptavidin-HRP Wash->Add Streptavidin-HRP Add Biotinylated Ligand + Test Compound Add Biotinylated Ligand + Test Compound Block Plate->Add Biotinylated Ligand + Test Compound Incubate Incubate Add Biotinylated Ligand + Test Compound->Incubate Incubate->Wash Wash Wash Incubate->Wash Add Streptavidin-HRP->Incubate Add Substrate Add Substrate Wash ->Add Substrate Incubate Incubate Add Substrate->Incubate Add Stop Solution Add Stop Solution Incubate ->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow for the Competitive ELISA.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[3][4] It provides valuable kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Step-by-Step Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated and recombinant human TTR is immobilized onto the surface.

  • System Priming: The SPR system is primed with running buffer to establish a stable baseline.

  • Analyte Injection: Serial dilutions of the test compounds are injected over the sensor surface.

  • Association Phase: The binding of the compound to the immobilized TTR is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The running buffer is flowed over the chip, and the dissociation of the compound from TTR is monitored as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound compound from the sensor surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters (ka, kd, and KD).

spr_workflow Immobilize TTR on Sensor Chip Immobilize TTR on Sensor Chip Establish Stable Baseline Establish Stable Baseline Immobilize TTR on Sensor Chip->Establish Stable Baseline Inject Test Compound (Association) Inject Test Compound (Association) Establish Stable Baseline->Inject Test Compound (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Inject Test Compound (Association)->Flow Buffer (Dissociation) Regenerate Sensor Surface Regenerate Sensor Surface Flow Buffer (Dissociation)->Regenerate Sensor Surface Analyze Sensorgram for ka, kd, KD Analyze Sensorgram for ka, kd, KD Regenerate Sensor Surface->Analyze Sensorgram for ka, kd, KD

Caption: Workflow for Surface Plasmon Resonance analysis.

Comparative Data Analysis

The data obtained from the ELISA and SPR experiments will be compiled into tables for a clear and objective comparison of the cross-reactivity profiles of the test compounds.

Illustrative Competitive ELISA Results
CompoundIC50 (µM)Relative Potency vs. 3-F-4-HBA
3-Fluoro-4-hydroxybenzoic Acid Hydrate 50 1
4-Hydroxybenzoic Acid2000.25
3-Hydroxybenzoic Acid>1000<0.05
4-Fluorobenzoic Acid5000.1
3-Chloro-4-hydroxybenzoic Acid750.67
Salicylic Acid>1000<0.05

Note: The IC50 values are hypothetical and for illustrative purposes only.

Interpretation: A lower IC50 value indicates a higher affinity for the target protein. In this illustrative data, 3-Fluoro-4-hydroxybenzoic Acid Hydrate shows the highest potency for inhibiting the ligand-TTR interaction. The presence and position of the fluoro and hydroxyl groups appear to be critical for binding.

Illustrative Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (µM)
3-Fluoro-4-hydroxybenzoic Acid Hydrate 1.5 x 10³ 7.5 x 10⁻² 50
4-Hydroxybenzoic Acid1.0 x 10³2.0 x 10⁻¹200
3-Hydroxybenzoic AcidNo Binding DetectedNo Binding Detected>1000
4-Fluorobenzoic Acid0.5 x 10³2.5 x 10⁻¹500
3-Chloro-4-hydroxybenzoic Acid1.2 x 10³9.0 x 10⁻²75
Salicylic AcidNo Binding DetectedNo Binding Detected>1000

Note: The kinetic parameters are hypothetical and for illustrative purposes only.

Interpretation: The SPR data provides a more nuanced understanding of the binding interactions. The KD (equilibrium dissociation constant) is a measure of binding affinity, with a lower KD indicating a stronger interaction. The ka (association rate) and kd (dissociation rate) provide insights into the dynamics of the binding. In this example, 3-Fluoro-4-hydroxybenzoic Acid Hydrate exhibits the strongest binding affinity, primarily driven by a slower dissociation rate compared to the other analogs.

Conclusion

This guide has outlined a robust and comprehensive strategy for assessing the cross-reactivity of 3-Fluoro-4-hydroxybenzoic Acid Hydrate. By employing a combination of competitive ELISA for initial screening and SPR for detailed kinetic analysis, researchers can gain a thorough understanding of its binding specificity. The comparative approach, utilizing a panel of structurally related compounds, is crucial for elucidating the structure-activity relationships that govern these interactions.

The illustrative data highlights the importance of the specific substitution pattern on the benzoic acid ring for target engagement. Such insights are invaluable for ensuring the quality and safety of this key pharmaceutical intermediate and, by extension, the final therapeutic product. A rigorous evaluation of cross-reactivity is a cornerstone of modern drug development, enabling the progression of safer and more effective medicines.

References

  • Western blot - Wikipedia. Available at: [Link]

  • Reichert Technologies. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link]

  • News-Medical. (2019, May 28). Western Blot - Lab Technique Used to Detect Proteins. Available at: [Link]

  • American Chemical Society. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

Sources

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